molecular formula C21H16ClFN4O5 B15560991 Fluoxastrobin-d4

Fluoxastrobin-d4

Cat. No.: B15560991
M. Wt: 462.8 g/mol
InChI Key: UFEODZBUAFNAEU-HGQGGAQGSA-N
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Description

Fluoxastrobin-d4 is a useful research compound. Its molecular formula is C21H16ClFN4O5 and its molecular weight is 462.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H16ClFN4O5

Molecular Weight

462.8 g/mol

IUPAC Name

(E)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-N-methoxy-1-(5,5,6,6-tetradeuterio-1,4,2-dioxazin-3-yl)methanimine

InChI

InChI=1S/C21H16ClFN4O5/c1-28-26-18(21-27-30-11-10-29-21)13-6-2-4-8-15(13)31-19-17(23)20(25-12-24-19)32-16-9-5-3-7-14(16)22/h2-9,12H,10-11H2,1H3/b26-18+/i10D2,11D2

InChI Key

UFEODZBUAFNAEU-HGQGGAQGSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Fluoxastrobin-d4: Chemical Structure and Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluoxastrobin-d4, the deuterated analog of the broad-spectrum strobilurin fungicide, Fluoxastrobin. This document details its chemical structure, isotopic labeling, and applications as an internal standard in analytical chemistry. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in agrochemical analysis, metabolism studies, and environmental fate monitoring.

Chemical Structure and Isotopic Labeling

This compound is structurally identical to Fluoxastrobin, with the key difference being the substitution of four hydrogen atoms with deuterium (B1214612) atoms on the 5,6-dihydro-1,4,2-dioxazine ring. This isotopic labeling results in a molecular weight increase of approximately four units, which allows for its differentiation from the parent compound in mass spectrometry-based analytical methods.

The IUPAC name for Fluoxastrobin is (E)-1-[2-[[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxy]phenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine. The deuterated analog, this compound, incorporates deuterium at the 5 and 6 positions of the dihydro-dioxazine ring.

Chemical Structure of this compound

Caption: Chemical structure of this compound with deuterium labeling on the dihydro-dioxazine ring.

Physicochemical and Analytical Data

The key physicochemical and analytical parameters for this compound are summarized in the tables below. This data is essential for its use as an internal standard in quantitative analysis.

Table 1: General Properties of this compound

PropertyValue
Chemical Name (1E)---INVALID-LINK--methanone O-Methyloxime
Synonyms Disarm-d4; HEC 5725-d4; Fandango-d4
CAS Number 1246833-67-9
Molecular Formula C₂₁H₁₂D₄ClFN₄O₅
Molecular Weight 462.85 g/mol
Appearance White to Off-White Solid

Table 2: Analytical Specifications for this compound

TestSpecificationResultMethod
Chemical Purity (HPLC) ≥ 95%98.76% (at 210 nm)HPLC-UV
Isotopic Purity > 95%99.7%Mass Spectrometry
Normalized Intensity -d0 = 0.01%, d1 = 0.30%, d2 = 0.00%, d3 = 0.34%, d4 = 99.35%Mass Spectrometry
Identity Conforms to StructureConforms¹H-NMR, ¹⁹F-NMR, MS

Data is based on a representative Certificate of Analysis and may vary between batches.

Experimental Protocols

Proposed Synthesis of this compound

A specific, publicly available synthesis protocol for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on the known synthesis of Fluoxastrobin and established methods for deuterium labeling. The key step involves the use of a deuterated precursor for the formation of the 5,6-dihydro-1,4,2-dioxazine ring. A likely precursor is 2-aminoethanol-d4.

Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthesis of this compound start Deuterated Precursor (e.g., 2-aminoethanol-d4) step1 Reaction with a suitable reagent to form the dihydro-dioxazine precursor start->step1 step2 Coupling with the Fluoxastrobin backbone step1->step2 purification Purification by Chromatography step2->purification product This compound purification->product

Caption: A proposed high-level workflow for the synthesis of this compound.

Note: This represents a generalized and hypothetical pathway. The actual synthesis would require optimization of reaction conditions, catalysts, and purification methods.

Quantitative Analysis of Fluoxastrobin using this compound by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Fluoxastrobin in various matrices, such as food, soil, and water. The following is a generalized protocol based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Analytical Workflow

G cluster_analysis Analytical Workflow for Fluoxastrobin Quantification sample_prep 1. Sample Homogenization (e.g., 10g of fruit/vegetable) spiking 2. Spiking with This compound (Internal Standard) sample_prep->spiking extraction 3. QuEChERS Extraction (Acetonitrile and Salts) spiking->extraction cleanup 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup extraction->cleanup analysis 5. LC-MS/MS Analysis cleanup->analysis quantification 6. Quantification using Isotope Dilution analysis->quantification

Caption: A typical workflow for the quantitative analysis of Fluoxastrobin using this compound as an internal standard.

Detailed Protocol:

  • Sample Preparation:

    • Weigh 10 g of a homogenized sample (e.g., fruit, vegetable, or soil) into a 50 mL centrifuge tube.

    • For dry samples, add a known amount of water to rehydrate.

  • Internal Standard Spiking:

    • Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the tube.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • LC-MS/MS Analysis:

    • Transfer the cleaned supernatant to an autosampler vial for analysis.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

      • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

      • Gradient elution is typically used.

    • MS/MS Conditions:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Fluoxastrobin: Precursor ion m/z 459.1 → Product ions (e.g., m/z 188.1, m/z 427.1).

        • This compound: Precursor ion m/z 463.1 → Product ion (e.g., m/z 188.1).

Role in Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This method provides highly accurate and precise quantification by correcting for variations that can occur during sample preparation and analysis.

Principle of Isotope Dilution

cluster_idms Principle of Isotope Dilution Mass Spectrometry sample Sample containing unknown amount of Fluoxastrobin (Analyte) spike Add known amount of This compound (Internal Standard) sample->spike process Sample Preparation (Extraction, Cleanup) (Potential for analyte loss) spike->process analysis LC-MS/MS Analysis (Measure ratio of Analyte to Internal Standard) process->analysis result Accurate Quantification of Fluoxastrobin analysis->result

Caption: Logical workflow demonstrating the principle of isotope dilution mass spectrometry using this compound.

Because this compound is chemically identical to the native analyte, it behaves similarly during extraction, cleanup, and ionization. Therefore, any loss of the analyte during the analytical process will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the response of the native analyte to the deuterated internal standard, an accurate concentration of the analyte in the original sample can be calculated, irrespective of sample loss or matrix effects.

This technical guide provides a foundational understanding of the chemical structure, isotopic labeling, and analytical applications of this compound. The detailed protocols and data presented herein are intended to assist researchers in the development and validation of robust analytical methods for the accurate quantification of Fluoxastrobin.

An In-depth Technical Guide to the Physical and Chemical Properties of Fluoxastrobin-d4 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the Fluoxastrobin-d4 analytical standard. This compound is the deuterated analog of Fluoxastrobin, a broad-spectrum strobilurin fungicide. Due to its isotopic labeling, this compound is an invaluable internal standard for the quantitative analysis of Fluoxastrobin in various matrices, particularly in environmental and biological samples. Its physicochemical properties are nearly identical to the parent compound, while its distinct mass spectrometric signature allows for highly accurate and precise quantification using isotope dilution mass spectrometry (IDMS).[1]

Chemical and Physical Properties

This compound is structurally identical to Fluoxastrobin, with the key difference being the substitution of four hydrogen atoms with deuterium (B1214612) atoms. This isotopic labeling results in a higher molecular weight, which is fundamental to its application as an internal standard in mass spectrometry-based analytical methods.[1] The compound typically appears as a white to off-white solid.[2]

Data Presentation: Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below. Data for the non-deuterated Fluoxastrobin are also provided for comparison, as the properties of the deuterated analog are expected to be very similar.

Table 1: General and Chemical Properties

PropertyValue (this compound)Value (Fluoxastrobin)Reference
Chemical Name (E/Z)---INVALID-LINK--methanone O-methyloxime(1E)---INVALID-LINK--methanone O-methyloxime[2]
CAS Number 1246833-67-9361377-29-9[3]
Molecular Formula C₂₁H₁₂D₄ClFN₄O₅C₂₁H₁₆ClFN₄O₅[1][2]
Molecular Weight 462.85 g/mol 458.83 g/mol [1][2]
Appearance White to off-white solidWhite crystalline solid[2][4]

Table 2: Physical Properties

PropertyValue (Fluoxastrobin)Reference
Melting Point 103-108 °C[4]
Boiling Point Decomposes at ~230 °C[1]
Density 1.422 g/cm³ at 20 °C[1][4]
Vapor Pressure 6 x 10⁻⁷ mPa at 20 °C[1]
Log P (octanol/water) 2.86 at 20 °C[1][4]

Table 3: Solubility in Various Solvents at 20°C (for Fluoxastrobin)

SolventSolubility (g/L)Reference
Dichloromethane>250[4][5]
Xylene38.1[4][5]
Isopropanol6.7[4][5]
n-Heptane0.04[4][5]
Water0.00256 (unbuffered)[4]

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fluoxastrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi.[6] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This inhibition blocks the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.

G Mechanism of Action of Fluoxastrobin Mitochondrion Fungal Mitochondrion ComplexIII Cytochrome bc1 Complex (Complex III) Mitochondrion->ComplexIII contains ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport is part of Fluoxastrobin Fluoxastrobin Fluoxastrobin->ComplexIII inhibits at Qo site ATP ATP Production ElectronTransport->ATP drives

Mechanism of Action of Fluoxastrobin

Experimental Protocols

The most common application of this compound is as an internal standard in the analysis of Fluoxastrobin residues in various matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

QuEChERS Sample Preparation for Agricultural Commodities

This protocol outlines a general procedure for the extraction of Fluoxastrobin from fruit and vegetable samples.

1. Sample Homogenization:

  • Homogenize a representative sample of the fruit or vegetable to a uniform consistency.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).[7]

  • Add 10 mL of acetonitrile (B52724).

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.[7]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., magnesium sulfate, Primary Secondary Amine (PSA), and C18 for general fruit and vegetables).

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.[8]

G QuEChERS Experimental Workflow start Start: Homogenized Sample extraction 1. Weigh 10g Sample 2. Spike with this compound 3. Add Acetonitrile & QuEChERS Salts 4. Shake & Centrifuge start->extraction cleanup 1. Transfer Supernatant to d-SPE Tube 2. Vortex & Centrifuge extraction->cleanup analysis Final Extract for LC-MS/MS Analysis cleanup->analysis

QuEChERS Experimental Workflow
LC-MS/MS Analysis

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Typical LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[7]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[7]

  • Gradient: A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B.

  • Flow Rate: 0.2 - 0.4 mL/min.[9]

  • Injection Volume: 1 - 10 µL.[9]

Typical MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fluoxastrobin: Precursor ion m/z 459.1 → Product ions m/z 188.1 (quantifier), m/z 427.1 (qualifier).[7]

    • This compound: Precursor ion m/z 463.1 → Product ion m/z 188.1.[7] (Note: These transitions should be optimized on the specific instrument used).

Spectral Data

Detailed experimental spectral data for this compound is not widely available. However, the expected spectral characteristics can be inferred from the structure and data for the non-deuterated analog.

  • ¹H-NMR: The ¹H-NMR spectrum is expected to be very similar to that of Fluoxastrobin, with the notable absence of signals corresponding to the four protons on the 5,6-dihydro-1,4,2-dioxazine ring, which have been replaced by deuterium.

  • ¹³C-NMR: The ¹³C-NMR spectrum should also be similar to the unlabeled compound. The signals for the deuterated carbons will exhibit lower intensity and may appear as multiplets due to C-D coupling.[1]

  • FTIR: The FTIR spectrum will be dominated by the characteristic vibrational modes of the functional groups present in the molecule. The C-D stretching vibrations, which occur at a lower frequency than C-H stretches, may be observable.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 463.1, which is 4 mass units higher than that of Fluoxastrobin (m/z 459.1). The fragmentation pattern in MS/MS is expected to be similar to the unlabeled compound, with fragment ions containing the deuterated ring showing a corresponding mass shift.[1]

Logical Relationship: Role of this compound in Quantitative Analysis

The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex matrices. The following diagram illustrates the principle of isotope dilution mass spectrometry.

G Principle of Isotope Dilution Mass Spectrometry cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample containing unknown amount of Fluoxastrobin Spike Add known amount of This compound Sample->Spike Extraction Extraction & Cleanup (potential for loss) Spike->Extraction Measurement Measure Ratio of Fluoxastrobin / this compound Extraction->Measurement Analyte and IS experience proportional loss Quantification Calculate original amount of Fluoxastrobin Measurement->Quantification

Principle of Isotope Dilution Mass Spectrometry

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Deuterated Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of deuterated Fluoxastrobin, a critical internal standard for the accurate quantification of Fluoxastrobin residues in various matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in analytical chemistry and drug metabolism.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture.[1] Accurate monitoring of its residues is essential for ensuring food safety and environmental protection. Deuterated Fluoxastrobin, most commonly Fluoxastrobin-d4, serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS) for precise and accurate quantification.[2][3] The use of a deuterated analog compensates for matrix effects and variations during sample preparation and analysis.[4] This guide focuses on the chemical synthesis of deuterated Fluoxastrobin, providing a technical framework for its production.

Synthetic Pathway Overview

The synthesis of deuterated Fluoxastrobin, specifically this compound, can be achieved by incorporating deuterium (B1214612) atoms into one of the key precursors. Based on commercially available deuterated intermediates, a highly plausible strategy involves the use of a deuterated form of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime.[5] The general synthesis of Fluoxastrobin involves the sequential reaction of three key intermediates: 4,6-dichloro-5-fluoropyrimidine (B1312760), 2-chlorophenol (B165306), and the aforementioned dioxazine derivative.

The proposed synthetic pathway for deuterated Fluoxastrobin is illustrated below.

Synthesis_Pathway cluster_precursors Key Precursors cluster_synthesis Synthesis of Deuterated Fluoxastrobin P1 4,6-dichloro-5-fluoropyrimidine I1 Intermediate: 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine (B8461555) P1->I1 + 2-chlorophenol (P2) Base, Solvent P2 2-chlorophenol P3_d4 (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime-d4 DF Deuterated Fluoxastrobin (this compound) I1->DF + (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime-d4 (P3_d4) Base, Solvent

Caption: Proposed synthetic pathway for deuterated Fluoxastrobin.

Experimental Protocols

This section details the experimental procedures for the synthesis of the key precursors and the final deuterated Fluoxastrobin product.

Synthesis of Key Precursors

3.1.1. Synthesis of 4,6-dichloro-5-fluoropyrimidine

The synthesis of 4,6-dichloro-5-fluoropyrimidine can be achieved from diethyl fluoromalonate and formamidine (B1211174) acetate (B1210297).

  • Step 1: Synthesis of 4,6-dihydroxy-5-fluoropyrimidine

    • In a reaction flask, add sodium methoxide (B1231860) and methanol (B129727).

    • Add formamidine acetate and heat the mixture to reflux.

    • Slowly add diethyl fluoromalonate dropwise over approximately 1 hour.

    • Continue refluxing for 8 hours.

    • After the reaction, distill off the methanol under reduced pressure.

    • Add water to the residue and adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

    • Filter and dry the solid to obtain 4,6-dihydroxy-5-fluoropyrimidine.

  • Step 2: Chlorination of 4,6-dihydroxy-5-fluoropyrimidine

    • In a reaction flask, add 4,6-dihydroxy-5-fluoropyrimidine, toluene, and phosphorus oxychloride.

    • Slowly add a tertiary amine catalyst (e.g., N,N-dimethylaniline).

    • Heat the mixture and monitor the reaction progress.

    • Upon completion, the product can be isolated by distillation.

3.1.2. Synthesis of 2-chlorophenol

2-chlorophenol can be synthesized by the direct chlorination of phenol (B47542).

  • Dissolve phenol in an unpolar, perchlorinated hydrocarbon solvent (e.g., carbon tetrachloride).

  • Add a catalytic amount (10-500 ppm) of a branched-chain amine.

  • Introduce chlorine gas into the solution while monitoring the reaction temperature.

  • After the reaction is complete, the 2-chlorophenol can be isolated from the reaction mixture by fractional distillation.

3.1.3. Synthesis of (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime-d4

While the exact deuteration procedure is not publicly detailed, a plausible approach involves the use of deuterated starting materials or H/D exchange reactions during the synthesis of the non-deuterated analogue. The synthesis of the non-deuterated compound involves multiple steps starting from benzofuran-3(2H)-one O-methyl oxime. Deuterium could be introduced, for example, by using a deuterated haloethanol in the second step of the synthesis described in patent US10087152B2.

Synthesis of Deuterated Fluoxastrobin (this compound)

This procedure is adapted from the synthesis of non-deuterated Fluoxastrobin.

  • Step 1: Synthesis of 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine

    • In a suitable solvent (e.g., DMF), dissolve 4,6-dichloro-5-fluoropyrimidine and 2-chlorophenol.

    • Add a suitable base (e.g., potassium carbonate).

    • Heat the reaction mixture (e.g., to 65-75°C) for 12-18 hours, monitoring by HPLC.

    • Upon completion, filter off the inorganic salts and remove the solvent under vacuum to yield the intermediate.

  • Step 2: Synthesis of Deuterated Fluoxastrobin

    • React the intermediate 4-chloro-6-(2-chlorophenoxy)-5-fluoropyrimidine with (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime-d4 in an appropriate solvent.

    • Add a base to facilitate the reaction.

    • The reaction can be carried out at a temperature between 0°C and 100°C for 1 to 10 hours.

    • After the reaction, the deuterated Fluoxastrobin can be isolated and purified using standard techniques such as crystallization or chromatography.

Data Presentation

This section summarizes the quantitative data relevant to the synthesis and characterization of deuterated Fluoxastrobin.

Table 1: Synthesis and Purity Data

ParameterValue/RangeReference
Synthesis of 4,6-dihydroxy-5-fluoropyrimidine
Yield89.2%
Purity (HPLC)96.8%
Synthesis of 2-chlorophenol
Yield90-95%
Synthesis of Deuterated Fluoxastrobin
Isotopic Purity>98% (typical for standards)Inferred from
Chemical Purity>99% (typical for standards)Inferred from

Table 2: Analytical Characterization Parameters

TechniquePurposeKey ObservationsReference
High-Resolution Mass Spectrometry (HRMS)Isotopic distribution and enrichmentDetermination of the M+4 peak corresponding to the d4-labeled compound and assessment of the abundance of other isotopologues.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural confirmation and location of deuterium labelsAbsence of signals corresponding to the protons on the dioxazine ring and potential changes in the multiplicity of adjacent proton signals.

Mandatory Visualizations

Experimental Workflow for Synthesis and Purification

exp_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Reaction Setup: Precursors, Solvent, Base Reaction Controlled Heating (e.g., 65-75°C) Start->Reaction Monitoring Reaction Monitoring (e.g., HPLC, TLC) Reaction->Monitoring Quenching Reaction Quenching Monitoring->Quenching Extraction Work-up and Extraction Quenching->Extraction Purify Purification (Crystallization/Chromatography) Extraction->Purify Final Pure Deuterated Fluoxastrobin Purify->Final QC Quality Control: HRMS, NMR Final->QC

Caption: General experimental workflow for synthesis and purification.
Logical Relationship of Precursors to Final Product

logical_relationship P1 4,6-dichloro-5- fluoropyrimidine I1 4-chloro-6-(2-chlorophenoxy) -5-fluoropyrimidine P1->I1 P2 2-chlorophenol P2->I1 P3_d4 (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl) (2-hydroxyphenyl)methanone O-methyl oxime-d4 DF Deuterated Fluoxastrobin P3_d4->DF I1->DF

Caption: Logical relationship of precursors to the final product.

Conclusion

The synthesis of deuterated Fluoxastrobin is a multi-step process that relies on the principles of organic synthesis and isotopic labeling. By utilizing a deuterated key precursor, high-purity this compound can be manufactured for use as a reliable internal standard in analytical applications. The protocols and data presented in this guide provide a foundational understanding for researchers and professionals involved in the synthesis, analysis, and quality control of this important analytical standard. Further optimization of reaction conditions and purification techniques may lead to improved yields and efficiency in the manufacturing process.

References

Fluoxastrobin-d4 certificate of analysis interpretation.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the interpretation of a Fluoxastrobin-d4 Certificate of Analysis.

Introduction

A Certificate of Analysis (CoA) is a critical document that provides a comprehensive summary of the quality control testing performed on a specific batch of a chemical substance. For this compound, a deuterated analog of the fungicide Fluoxastrobin, the CoA is paramount.[1] It certifies the identity, purity, and isotopic enrichment of the compound, ensuring its suitability as an internal standard for accurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard such as this compound is a well-established technique to improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.[3][4] This guide provides a detailed framework for interpreting the data presented in a typical this compound CoA.

Data Presentation: Quantitative Summary

The quantitative data from a representative this compound Certificate of Analysis is summarized below. These tables provide a clear overview of the critical quality attributes of the analytical standard.

Table 1: Identity and Purity

Test Specification Result Method
Chemical Purity ≥ 98.0% 99.5% HPLC-UV
Isotopic Purity ≥ 99 atom % D 99.7 atom % D LC-MS
Isotopic Enrichment Report Value 99.35% (d4), 0.34% (d3), 0.30% (d1), 0.01% (d0) Mass Spectrometry
Chemical Identity Conforms to Structure Conforms ¹H-NMR, Mass Spectrometry

| Appearance | White to Off-White Solid | White Solid | Visual Inspection |

(Data synthesized from sources)

Table 2: Residual Impurities

Test Specification Result Method
Residual Solvents ≤ 0.5% 0.02% GC-HS
Water Content ≤ 0.5% 0.1% Karl Fischer Titration

| Inorganic Residue | ≤ 0.1% | < 0.1% | Residue on Ignition |

(Data synthesized from source)

Table 3: Physicochemical Properties

Parameter Description
Chemical Name (1E)---INVALID-LINK--methanone O-Methyloxime
Synonyms HEC 5725-d4; Disarm-d4; Fandango-d4
CAS Number 1287192-28-2
Molecular Formula C₂₁H₁₂D₄ClFN₄O₅
Molecular Weight 462.85 g/mol

| Recommended Storage | 2-8°C, Protect from light |

(Data synthesized from sources)

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols offer insight into the scientific rigor behind the reported results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method separates this compound from any non-deuterated or other chemical impurities based on their affinity for the stationary phase.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water, often with a modifier like 0.1% formic acid.

  • Detection : UV detection at a specified wavelength (e.g., 210 nm).

  • Procedure : A precisely weighed sample of this compound is dissolved in a suitable solvent. The solution is injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all observed peaks to calculate the chemical purity as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Identity

LC-MS is used to confirm the molecular weight and determine the isotopic distribution of the deuterated standard.

  • Instrumentation : LC system coupled to a triple quadrupole mass spectrometer.

  • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase : A gradient of acetonitrile and water containing 0.1% formic acid.

  • Ionization : Electrospray Ionization (ESI) in positive mode.

  • Analysis Mode : The mass spectrometer monitors specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion is m/z 463.1.

  • Procedure : The sample is introduced into the mass spectrometer, which measures the mass-to-charge ratio of the molecule and its fragments. Isotopic purity is determined by analyzing the mass distribution and calculating the percentage of the d4 species relative to other isotopic variants (d0, d1, d2, d3). The fragmentation pattern is compared to a reference standard to confirm chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR provides detailed information about the structure of the molecule, confirming the identity and the position of the deuterium (B1214612) labels.

  • Instrumentation : NMR Spectrometer (e.g., 400 MHz).

  • Solvent : Deuterated solvent (e.g., DMSO-d6).

  • Procedure : The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum provides signals corresponding to each proton in the molecule. The absence of signals at specific chemical shifts where protons would normally appear in the non-deuterated Fluoxastrobin confirms the location of the deuterium atoms. The overall spectrum is matched against a reference structure.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

This technique is used to identify and quantify volatile organic solvents remaining from the synthesis process.

  • Instrumentation : Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Procedure : A weighed amount of this compound is placed in a sealed headspace vial and heated to a specific temperature. This allows any volatile residual solvents to partition into the gas phase (headspace). A sample of the headspace is then automatically injected into the GC. The retention times and peak areas are compared to those of known solvent standards for identification and quantification.

Karl Fischer Titration for Water Content

This is a standard method for accurately determining the amount of water present in a solid sample.

  • Instrumentation : Karl Fischer titrator.

  • Procedure : A known mass of the this compound solid is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The reagent reacts stoichiometrically with water. The amount of titrant used is directly proportional to the amount of water in the sample, allowing for precise quantification.

Mandatory Visualizations

The following diagrams illustrate the analytical process and the application of this compound as an internal standard.

CoA_Workflow Figure 1: Quality Control Workflow for Certificate of Analysis Generation cluster_physical Physical & Chemical Tests cluster_impurity Impurity Profiling cluster_final Final Disposition Appearance Visual Inspection (Appearance) HPLC HPLC-UV (Chemical Purity) Appearance->HPLC Review Data Review & Comparison to Specs Appearance->Review LCMS LC-MS (Isotopic Purity, Identity) HPLC->LCMS HPLC->Review NMR NMR (Structural Identity) LCMS->NMR LCMS->Review NMR->Review GC GC-HS (Residual Solvents) GC->Review KF Karl Fischer (Water Content) KF->Review CoA Generate Certificate of Analysis Review->CoA Release Batch Release CoA->Release

Figure 1: Quality Control Workflow for Certificate of Analysis Generation

Isotope_Dilution Figure 2: Principle of Isotope Dilution Mass Spectrometry Sample Sample containing unknown amount of Fluoxastrobin (Analyte) Spike Add known amount of This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., QuEChERS) Losses affect both equally Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Measure Peak Area Ratio (Analyte / Internal Standard) Analysis->Ratio Quant Quantify Analyte Concentration via Calibration Curve Ratio->Quant

Figure 2: Principle of Isotope Dilution Mass Spectrometry

Acceptance_Logic Figure 3: Logical Flow for Batch Acceptance Based on CoA start Review CoA Data purity_check Purity ≥ 98%? start->purity_check identity_check Identity Confirmed? purity_check->identity_check Yes fail Reject or Investigate Batch purity_check->fail No isotopic_check Isotopic Purity ≥ 99 atom % D? identity_check->isotopic_check Yes identity_check->fail No impurities_check Impurities within Specification? isotopic_check->impurities_check Yes isotopic_check->fail No pass Accept & Release Batch impurities_check->pass Yes impurities_check->fail No

Figure 3: Logical Flow for Batch Acceptance Based on CoA

References

Fluoxastrobin-d4: A Comprehensive Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Laboratory Professionals

This document provides a comprehensive overview of the safety data and handling precautions for Fluoxastrobin-d4, a deuterated analog of the broad-spectrum fungicide Fluoxastrobin. The information herein is compiled from various safety data sheets and technical resources for Fluoxastrobin, as the deuterated form is expected to exhibit similar chemical and toxicological properties. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of Fluoxastrobin.[1] The "(E/Z)" designation, when present, indicates a mixture of geometric isomers.[1] Key physical and chemical properties are summarized below.

PropertyValueSource
Chemical Name (E/Z)---INVALID-LINK--methanone-d4 O-methyloxime[1]
CAS Number 1246833-67-9[2]
Molecular Formula C₂₁H₁₂D₄ClFN₄O₅[1][2]
Molecular Weight 462.85 g/mol [1][2]
Appearance White crystalline solid[3][4]
Melting Range 103.1–107.7°C[5]
Flash Point 254.6°C[6]
Density 1.43 g/cm³[6]
Vapor Pressure 0 mmHg at 25°C[6]
Solubility No data available for this compound. The parent compound has low aqueous solubility.[4][6]

Toxicological Information

The toxicological data for Fluoxastrobin indicates moderate acute toxicity and the potential for chronic health effects.

MetricValueSpeciesSource
Oral LD50 1,750 mg/kgRat[1][7]
Dermal LD50 >5000 mg/kgRat[1][7]
Inhalation LC50 >2170 mg/m³Rat[1][8]

Health Effects:

  • Acute Effects: May be harmful if inhaled and causes serious eye irritation.[1] Overexposure could lead to symptoms such as headache, dizziness, nausea, and vomiting.[1]

  • Skin Contact: May cause an allergic skin reaction and is considered slightly irritating.[1]

  • Chronic Effects: Suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1][9] Animal studies on Fluoxastrobin have shown effects on the liver, such as reduced body weight and hepatocytomegaly.[7][9]

  • Genotoxicity: Not considered genotoxic in laboratory studies.[1]

  • Neurotoxicity: No neurotoxicity was observed in animal studies.[1][7]

Hazard Identification and Classification

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Skin sensitizationCategory 1H317: May cause an allergic skin reaction
Serious eye irritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (repeated exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Handling and Storage Precautions

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Handle in a well-ventilated place.[6]

  • Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, a long-sleeved shirt, long pants, and safety glasses with side-shields or goggles.[1][7]

  • Avoid contact with skin and eyes.[6]

  • Avoid the formation of dust and aerosols.[6]

  • Wash hands and any exposed skin thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke when using this product.[7]

  • Contaminated work clothing should not be allowed out of the workplace.[1][7]

Storage:

  • Store in a tightly closed original container in a dry, cool, and well-ventilated place.[6][10]

  • The recommended storage temperature is 2-8°C in a refrigerator.[1][10]

  • Protect from light, as Fluoxastrobin is susceptible to degradation by light.[10]

  • Store apart from foodstuff containers and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][7]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Accidental Release Measures

In the event of a spill or leak, follow these procedures to minimize exposure and environmental contamination.

  • Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment, including chemical-impermeable gloves. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains, as it is very toxic to aquatic life.[1][6]

  • Methods for Cleaning Up: Collect the spillage and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[6]

Ecological Information and Disposal

Fluoxastrobin is very toxic to aquatic life with long-lasting effects.[1] It has low mobility in soil.[7]

Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[6]

  • Do not discharge to sewer systems.[6]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[6]

Experimental Protocols and Workflows

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound start Start: Receive this compound pre_handling Pre-Handling Assessment start->pre_handling ppe Don Personal Protective Equipment (PPE) - Safety Glasses - Lab Coat - Chemical-Resistant Gloves pre_handling->ppe handling Handling in Ventilated Area (e.g., Fume Hood) ppe->handling spill Spill Occurs? handling->spill spill_response Spill Response Protocol - Evacuate Area - Alert Supervisor - Use Spill Kit spill->spill_response Yes waste Dispose of Waste - Contaminated PPE - Empty Containers - Unused Compound spill->waste No spill_response->waste post_handling Post-Handling Procedures - Decontaminate Work Area - Wash Hands Thoroughly waste->post_handling storage Store Properly - 2-8°C Refrigerator - Tightly Sealed - Protected from Light post_handling->storage end End storage->end

Caption: Safe Handling Workflow for this compound.

References

A Technical Guide to the Role and Application of Fluoxastrobin-d4 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fluoxastrobin-d4, focusing on its function and application as a stable isotope-labeled internal standard for the accurate quantification of the fungicide fluoxastrobin (B61175). The principles, experimental protocols, and performance data detailed herein are essential for analysts seeking to develop robust and reliable methods for residue analysis in complex matrices.

The Core Principle: Mechanism of Action as an Internal Standard

In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a substance added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is not biological but analytical: to correct for variations that can occur during the entire analytical workflow, from sample preparation to final measurement.

This compound's "mechanism of action" is rooted in the principles of isotope dilution mass spectrometry[1]. As a deuterated analogue of fluoxastrobin, it contains four deuterium (B1214612) atoms in place of hydrogen atoms. This modification makes it chemically and physically almost identical to the target analyte, fluoxastrobin[2][3]. Because of this similarity, this compound:

  • Behaves identically during sample preparation: It experiences the same degree of loss or degradation as the native analyte during extraction, cleanup, and concentration steps[1][4].

  • Exhibits similar chromatographic behavior: It co-elutes with fluoxastrobin from the liquid chromatography column[3][5].

  • Undergoes identical ionization effects: It is affected by matrix-induced ion suppression or enhancement in the mass spectrometer's source to the same extent as fluoxastrobin[5][6][7].

The key difference is its mass. The mass spectrometer can distinguish between the heavier this compound and the native fluoxastrobin. By measuring the ratio of the analyte's signal to the constant signal of the internal standard, the method effectively normalizes any variations. This ratio is used to build the calibration curve and calculate the concentration of fluoxastrobin in unknown samples, leading to significantly higher accuracy and precision[1][5]. The use of a stable isotope-labeled internal standard like this compound is considered the "gold standard" for quantitative mass spectrometry[1][2][3][7].

Quantitative Data Presentation

The use of this compound provides excellent method performance across various sample matrices. The following tables summarize typical quantitative data from method validation studies.

Table 1: Method Detection and Quantification Limits

Matrix Method Detection Limit (MDL) (µg/kg) Limit of Quantitation (LOQ) (µg/kg) Analytical Technique
Water 0.005 0.05 LC-MS/MS
Fruits & Beverages ≤ 6 ≤ 20 UPLC-PDA*

| Various Foods | - | <0.52 - <6.97 | LC-MS/MS |

*Note: Data from the fruits and beverages study provides a relevant benchmark for sensitivity[1].

Table 2: Recovery and Precision Data

Matrix Spiking Level (µg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Fruits & Beverages 10, 50, 100 82.6 - 101.1 5.4 - 15.3
Various Food Matrices General Guideline 70 - 120 < 20

| Beer, Fruit Juice, Malt | - | 92.2 - 112.6 | - |

*Source: Compiled from multiple analytical studies and guidelines[1][8]. Recovery values consistently fall within the widely accepted 70-120% range for pesticide residue analysis.

Experimental Protocols

A common and effective procedure for the analysis of fluoxastrobin in food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis[4][6][8].

3.1. Materials and Reagents

  • Standards: Fluoxastrobin analytical standard (≥98% purity), this compound internal standard (≥98% purity)[1].

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)[4].

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent[4].

  • Equipment: Homogenizer, 50 mL polypropylene (B1209903) centrifuge tubes, centrifuge, vortex mixer, nitrogen evaporator.

3.2. Standard Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of fluoxastrobin and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C[4].

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile[4].

  • Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock solution with acetonitrile[4].

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the fluoxastrobin intermediate stock solution. Fortify each calibration standard with the internal standard spiking solution to a constant concentration[9].

3.3. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube[6]. For dry samples, rehydrate with an appropriate amount of water[6].

  • Internal Standard Spiking: Add a precise volume of the this compound spiking solution (e.g., 100 µL of 1 µg/mL solution) to the sample[4][7].

  • Extraction: Add 10 mL of acetonitrile. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Cap and shake vigorously for 1 minute[4].

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes[4].

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18)[4]. Vortex for 30 seconds and centrifuge again.

  • Final Extract: Filter the cleaned extract through a 0.22 µm syringe filter into an autosampler vial for analysis[6].

3.4. LC-MS/MS Conditions

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid[4].

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[5][6].

  • Detection: Multiple Reaction Monitoring (MRM). Optimize MRM transitions for both fluoxastrobin and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fluoxastrobin[Optimize for instrument][Optimize for instrument]
This compound[Optimize for instrument][Optimize for instrument]

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and the logical principle of using a stable isotope-labeled internal standard.

g cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenize Sample Matrix Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. QuEChERS Extraction Spike->Extract Cleanup 4. d-SPE Cleanup Extract->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS Ratio 6. Calculate Area Ratio (Analyte / IS) LCMS->Ratio Curve 7. Plot vs. Calibration Curve Ratio->Curve Quant 8. Quantify Analyte Concentration Curve->Quant

Caption: Experimental workflow for quantitative analysis using an internal standard.

g Analyte Fluoxastrobin (Analyte) Process Sample Prep & Analysis Variations (e.g., Matrix Effects, Extraction Loss) Analyte->Process Affected IS This compound (Internal Standard) IS->Process Affected Equally Ratio Signal Ratio (Analyte / IS) Process->Ratio Variations are Normalized Result Accurate Quantification Ratio->Result Leads to

Caption: Logical relationship demonstrating the principle of analytical correction.

References

Commercial suppliers and purchasing options for Fluoxastrobin-d4.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Sourcing, Analysis, and Application of Fluoxastrobin-d4

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the fungicide Fluoxastrobin. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in quantitative analytical studies. This document covers commercial suppliers, purchasing options, detailed experimental protocols for its use in isotope dilution mass spectrometry, and an overview of the parent compound's mode of action.

Commercial Suppliers and Purchasing Options

This compound is primarily used as an internal standard for the accurate quantification of Fluoxastrobin in various matrices.[1] Several specialized chemical suppliers offer this compound, often as a catalog item or through custom synthesis services.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalog NumberPurityNotes
LGC StandardsThis compoundF596702>95%Certificate of Analysis available.[2]
BenchChem(E/Z)-Fluoxastrobin-d4 (Mixture)---≥98.0%Technical guides on handling and analysis available.[1]
Toronto Research ChemicalsThis compound------A known supplier of stable isotope-labeled compounds.[3]
CDN Isotopes---------Specializes in the manufacturing of deuterated compounds.[3]

Purchasing Options:

  • Catalog Purchase: this compound can be purchased directly from the catalogs of the suppliers listed above. It is typically sold in small quantities (e.g., milligrams) suitable for use as an analytical standard.

  • Custom Synthesis: For researchers requiring larger quantities or specific labeling patterns, several companies offer custom synthesis of stable isotope-labeled compounds, including deuterated analogs. These services provide flexibility in terms of the number and position of deuterium (B1214612) atoms in the molecule.

Table 2: Companies Offering Custom Synthesis of Deuterated Compounds

CompanyServices OfferedKey Features
Cambridge Isotope Laboratories, Inc.Custom synthesis of stable isotope-labeled compounds.[4]Leading producer of stable isotopes and labeled compounds.
Merck (Sigma-Aldrich)Custom synthesis of labeled compounds, including cGMP grade.[5]Offers a wide range of scientific products and services.
Artis StandardsCustom synthesis of stable isotope-labeled standards.[6]Specializes in pharmaceutical standards.
ResolveMass Laboratories Inc.Custom deuteration strategies (selective and global).Expertise in isotope labeling and synthesis.
BOC SciencesCustom stable isotope labeling services for a wide range of compounds.[]Offers multi-labeling and position-specific labeling.[]
Bridge OrganicsPreparation and analysis of 2H and 13C labeled compounds.Experienced in various labeling methods.

Physicochemical and Analytical Data

A thorough understanding of the physicochemical properties and analytical specifications of this compound is crucial for its effective use. The following tables summarize key quantitative data typically found on a Certificate of Analysis (CoA).

Table 3: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1246833-67-9[2]
Molecular FormulaC₂₁H₁₂D₄ClFN₄O₅[2]
Molecular Weight462.85 g/mol [2]
AppearanceWhite to Off-White Solid[2]
SolubilityDMSO (Slightly), Methanol (Slightly)[2]
Storage Conditions-20°C, Hygroscopic[2]

Table 4: Typical Analytical Specifications for this compound

TestSpecificationResult ExampleMethod
Chemical Purity>95%98.76% (210 nm)HPLC
Isotopic Purity>95%99.7%Mass Spectrometry
Elemental AnalysisConforms%C: 54.55, %H: 3.54, %N: 11.84Elemental Analysis
IdentityConforms to StructureConformsNMR, Mass Spectrometry

Experimental Protocols: Isotope Dilution Mass Spectrometry

This compound is instrumental in isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification that corrects for matrix effects and variations in sample preparation.

Principle of Isotope Dilution Mass Spectrometry

The core principle of IDMS involves adding a known amount of the isotopically labeled internal standard (this compound) to a sample containing the analyte of interest (Fluoxastrobin). The labeled standard is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the native analyte to the labeled standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any losses during sample processing.

G cluster_sample Sample cluster_standard Standard cluster_prep Sample Preparation cluster_analysis Analysis Analyte Fluoxastrobin Spike Spike Sample with Known Amount of IS Analyte->Spike IS This compound IS->Spike Extract Extraction & Cleanup Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quant Quantification based on Analyte/IS Ratio LCMS->Quant

Principle of Isotope Dilution Mass Spectrometry.
General Experimental Workflow for Fluoxastrobin Analysis

The following workflow outlines the key steps for the quantitative analysis of Fluoxastrobin in a given matrix using this compound as an internal standard.

G Sample 1. Sample Collection (e.g., soil, water, food) Spike 2. Internal Standard Spiking (Add known amount of this compound) Sample->Spike Extract 3. Extraction (e.g., QuEChERS) Spike->Extract Cleanup 4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup Extract->Cleanup Analyze 5. LC-MS/MS Analysis Cleanup->Analyze Quantify 6. Data Processing & Quantification Analyze->Quantify

General experimental workflow for Fluoxastrobin analysis.
Detailed Methodologies

Materials:

  • Fluoxastrobin analytical standard

  • This compound internal standard

  • LC-MS grade solvents (acetonitrile, methanol, water)

  • Formic acid

  • QuEChERS extraction salts and d-SPE sorbents

Procedure:

  • Standard Preparation: Prepare stock solutions of Fluoxastrobin and this compound in a suitable solvent (e.g., acetonitrile). From these, prepare a series of working standard solutions for calibration.

  • Sample Preparation (QuEChERS Method):

    • Weigh a homogenized sample (e.g., 10 g) into a centrifuge tube.

    • Spike the sample with a known amount of the this compound internal standard solution.

    • Add extraction solvent (e.g., acetonitrile) and QuEChERS extraction salts.

    • Shake vigorously and centrifuge.

    • Transfer an aliquot of the supernatant to a d-SPE tube for cleanup.

    • Vortex and centrifuge.

    • The resulting supernatant is the final extract for analysis.

  • LC-MS/MS Analysis:

    • Inject the final extract into an LC-MS/MS system.

    • Use a suitable C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with a formic acid modifier.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for both Fluoxastrobin and this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the working standards.

    • Determine the concentration of Fluoxastrobin in the sample by interpolating its analyte-to-internal standard peak area ratio from the calibration curve.

Mode of Action of Fluoxastrobin

Fluoxastrobin belongs to the strobilurin class of fungicides. Its mode of action involves the inhibition of mitochondrial respiration in fungi.

Fluoxastrobin is classified as a Quinone outside Inhibitor (QoI). It specifically targets the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. By binding to this site, Fluoxastrobin blocks the transfer of electrons between cytochrome b and cytochrome c1. This disruption of the electron transport chain inhibits the production of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and development.

G cluster_inhibitor Inhibitor ComplexI Complex I ComplexII Complex II ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII CoQ ComplexII->ComplexIII CoQ ComplexIV Complex IV ComplexIII->ComplexIV Cyt c ATP_Synthase ATP Synthase e_flow3 e- ComplexIV->e_flow3 Fluoxastrobin Fluoxastrobin Fluoxastrobin->ComplexIII Inhibition e_flow1 e- e_flow2 e- h_flow H+ atp_prod ATP

References

Methodological & Application

Application Note: High-Sensitivity Quantification of Fluoxastrobin in Complex Matrices using Fluoxastrobin-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoxastrobin (B61175) is a broad-spectrum strobilurin fungicide utilized for the control of various fungal diseases on a wide range of agricultural products.[1][2][3] Regulatory bodies have established maximum residue limits (MRLs) for pesticides like fluoxastrobin to ensure consumer safety, necessitating accurate and sensitive analytical methods for its monitoring.[3] This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of fluoxastrobin in complex matrices, employing Fluoxastrobin-d4 as a stable isotope-labeled internal standard. The use of an internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision. Isotope dilution mass spectrometry (IDMS), which uses a deuterated internal standard, is considered the gold standard for quantitative analysis in complex matrices.

Principle

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure for the efficient isolation of fluoxastrobin from the sample matrix. This compound is added at the beginning of the sample preparation process to compensate for matrix effects and potential analyte loss. Following extraction and cleanup, the sample extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Preparation of Standards and Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of fluoxastrobin and this compound into separate 10 mL volumetric flasks and dissolve in acetonitrile (B52724). Store these solutions at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to prepare intermediate standards.

  • Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution containing both fluoxastrobin and this compound at 1 µg/mL in acetonitrile.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration depends on the expected analyte concentration in the samples and the instrument's sensitivity.

  • Calibration Standards: Prepare a series of calibration standards, typically ranging from 0.1 to 100 ng/mL, by serially diluting the intermediate spiking solution. Each calibration standard should be fortified with the internal standard working solution to a consistent final concentration.

2. Sample Preparation (QuEChERS Method)

The QuEChERS method is recommended for the extraction of fluoxastrobin and its internal standard from complex matrices such as fruits, vegetables, and soil.

  • Sample Homogenization: Homogenize a representative sample (e.g., 10-15 g) to a uniform consistency. For dry samples, it may be necessary to add water and allow for rehydration.

  • Internal Standard Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution).

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Add QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (B86663) and 1 g sodium chloride).

  • Shaking and Centrifugation: Cap the tube and shake it vigorously for 1 minute to ensure thorough mixing and extraction. Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE cleanup tube containing primary secondary amine (PSA) and magnesium sulfate. For matrices with high fat content, C18 sorbent can also be included.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 5 minutes.

  • Final Preparation: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for both fluoxastrobin and this compound must be determined by direct infusion of the standards. Example transitions are provided in the table below.

Quantitative Data

The following table summarizes typical performance data for methods utilizing Fluoxastrobin and its deuterated internal standard. These values are indicative and may vary depending on the matrix, instrumentation, and specific method parameters.

ParameterMatrixValueReference
Recovery Fruits and Vegetables75.5 - 103.9%
Soil70 - 120% (general acceptable range)
WaterMean Recovery > 80%
Relative Standard Deviation (RSD) Fruits and Vegetables< 5.5%
Water< 18.1%
Limit of Quantification (LOQ) Various0.01 mg/kg (typical)
Linearity (R²) Fruits and Vegetables> 0.998

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample_homogenization 1. Sample Homogenization internal_standard_spiking 2. Internal Standard (this compound) Spiking sample_homogenization->internal_standard_spiking extraction 3. QuEChERS Extraction (Acetonitrile & Salts) internal_standard_spiking->extraction cleanup 4. d-SPE Cleanup (PSA, MgSO4) extraction->cleanup final_extract 5. Final Extract Preparation cleanup->final_extract lc_separation 6. LC Separation (C18 Column) final_extract->lc_separation ms_detection 7. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition 8. Data Acquisition ms_detection->data_acquisition quantification 9. Quantification (Peak Area Ratio) data_acquisition->quantification

Caption: Experimental workflow for Fluoxastrobin analysis.

Signaling Pathway and Logical Relationship Diagram

logical_relationship cluster_problem Analytical Challenges cluster_solution Solution cluster_outcome Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) internal_standard Use of this compound (Internal Standard) matrix_effects->internal_standard analyte_loss Analyte Loss during Sample Preparation analyte_loss->internal_standard compensation Compensation for Variability internal_standard->compensation accurate_quantification Accurate and Precise Quantification compensation->accurate_quantification

Caption: How this compound compensates for matrix effects.

References

Application Note: High-Throughput Analysis of Fluoxastrobin in Diverse Matrices Using Fluoxastrobin-d4 as an Internal Standard with the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoxastrobin (B61175) is a broad-spectrum strobilurin fungicide extensively used in agriculture to control a variety of fungal diseases on a wide range of crops.[1][2][3] Its widespread application necessitates robust and sensitive analytical methods for monitoring its residues in food and environmental samples to ensure consumer safety and regulatory compliance.[4] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[5]

To enhance the accuracy and reliability of quantification, especially in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended. This application note details a validated method for the determination of fluoxastrobin in various matrices, such as agricultural products and soil, using Fluoxastrobin-d4 as an internal standard coupled with the QuEChERS extraction procedure and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound compensates for potential matrix effects and variations during sample preparation and instrumental analysis, leading to highly accurate and precise results.

Principle

The methodology involves the extraction of fluoxastrobin and the internal standard, this compound, from a homogenized sample using acetonitrile (B52724). The addition of salts induces phase separation and partitioning of the analytes into the organic layer. A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS operating in the Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium (B8492382) citrate (B86180) dihydrate

  • Disodium (B8443419) hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (optional for pigmented matrices)

  • QuEChERS extraction salt packets and d-SPE tubes

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of fluoxastrobin and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol or acetonitrile. Store at -20°C.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to obtain intermediate stock solutions.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation.

  • Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the fluoxastrobin intermediate stock solution into blank matrix extract. The concentration range should encompass the expected levels of fluoxastrobin in the samples. Add a constant amount of the this compound internal standard spiking solution to each calibration standard.

3. Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific matrices.

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, such as soil or grains, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.

  • Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shaking and Centrifugation: Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing. Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). For highly pigmented samples, GCB may be included, but its use should be validated to prevent the loss of planar pesticides.

  • Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge.

  • Final Extract Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions for both fluoxastrobin and this compound must be determined by direct infusion of the standards. Collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative data for method performance is summarized in the tables below. These values are indicative and may vary depending on the matrix, instrumentation, and specific method parameters.

Table 1: Typical LC-MS/MS Method Performance for Fluoxastrobin Analysis

ParameterValue
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/kg
Limit of Quantification (LOQ)0.5 - 5 µg/kg

Table 2: Recovery and Precision Data for Fluoxastrobin in Various Matrices

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Fruits & Beverages10, 50, 10082.60 - 101.115.4 - 15.3
Various Food MatricesGeneral Guideline70 - 120< 20

Table 3: Hypothetical Proficiency Test Results Comparing Methods with and without Internal Standard

Analytical MethodReported Value (mg/kg)Recovery (%)z-scorePerformance Evaluation
LC-MS/MS with (E/Z)-Fluoxastrobin-d40.1051050.25Satisfactory
LC-MS/MS without Internal Standard0.07575-1.25Questionable
LC-MS/MS with Structural Analogue IS0.1151150.75Satisfactory
z-scores are calculated based on a hypothetical assigned value of 0.100 mg/kg and a standard deviation for proficiency testing of 0.02.

Mandatory Visualization

QuEChERS_Workflow Sample 1. Sample Homogenization (10-15 g) Spiking 2. Internal Standard Spiking (this compound) Sample->Spiking Extraction 3. Extraction (Acetonitrile + QuEChERS Salts) Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Supernatant 5. Transfer Supernatant Centrifugation1->Supernatant dSPE 6. d-SPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE Centrifugation2 7. Centrifugation dSPE->Centrifugation2 Filtration 8. Filtration (0.22 µm) Centrifugation2->Filtration Analysis 9. LC-MS/MS Analysis Filtration->Analysis

Caption: Experimental workflow for fluoxastrobin analysis using the QuEChERS method.

Internal_Standard_Logic Analyte Fluoxastrobin (Analyte) SamplePrep Sample Preparation (Extraction & Cleanup) Analyte->SamplePrep IS This compound (Internal Standard) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Compensates for losses and matrix effects Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Role of an internal standard in accurate quantification.

References

Application Notes and Protocols for Fluoxastrobin Analysis Using Fluoxastrobin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the quantitative analysis of Fluoxastrobin in various matrices, employing Fluoxastrobin-d4 as a stable isotope-labeled internal standard. The use of an internal standard is a robust method to compensate for matrix effects and variations in extraction efficiency and instrumental response, leading to more accurate and reliable quantification.[1][2] The methodologies detailed below are based on widely accepted techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful technique for highly accurate quantification.[4] It involves adding a known amount of an isotopically labeled version of the analyte (this compound) to the sample at the beginning of the analytical process.[1] Because the labeled internal standard has nearly identical physicochemical properties to the native analyte, it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant even if analyte is lost during sample preparation.

Quantitative Data Summary

The following tables summarize typical performance data for methods utilizing Fluoxastrobin and its deuterated internal standard. These values are indicative and may vary depending on the matrix, instrumentation, and specific method parameters.

Table 1: Comparison of Accuracy (Recovery) in Fluoxastrobin Analysis

Calibration MethodTypical Recovery Range (%)Remarks
With this compound (Isotope Dilution)95 - 105%Consistently high and reliable recovery across various matrices due to effective compensation for matrix effects and procedural losses.
External Standard30 - 120%Highly variable and matrix-dependent. Significant signal suppression or enhancement can lead to under- or overestimation of the true concentration.

Table 2: Comparison of Precision (Relative Standard Deviation, RSD) in Fluoxastrobin Analysis

Calibration MethodTypical RSD (%)Remarks
With this compound (Isotope Dilution)< 15%Excellent precision and reproducibility, demonstrating the robustness of the method.
External Standard> 20%Poor precision, with high variability between replicate measurements, especially in complex samples.

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables

This protocol describes a general procedure for the extraction and quantification of Fluoxastrobin in high-moisture food matrices using the QuEChERS method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • QuEChERS extraction salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive SPE (d-SPE) cleanup tube containing primary secondary amine (PSA), C18, and anhydrous MgSO₄

Procedure:

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution.

  • Extraction:

    • Add 10-15 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salt mixture.

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a d-SPE tube.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Weighing Weighing Homogenization->Weighing Spiking Internal Standard Spiking Weighing->Spiking Extraction Acetonitrile Extraction + QuEChERS Salts Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Transfer Supernatant LCMS LC-MS/MS Analysis Filtration->LCMS

QuEChERS workflow for fruit and vegetable samples.
Protocol 2: QuEChERS Method for Soil

This protocol details a validated method for the extraction and quantification of Fluoxastrobin in soil, employing this compound as the internal standard.

Materials and Reagents:

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate)

  • d-SPE cleanup tube (150 mg MgSO₄, 50 mg PSA, and 50 mg C18)

Procedure:

  • Sample Preparation: Air-dry the soil sample and sieve it to remove large particles.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate (B1144303) the soil.

    • Spike the sample with the this compound internal standard.

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS salt packet.

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant.

    • Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Soil_QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sieving Air-dry and Sieve Soil Weighing Weighing Sieving->Weighing Hydration Hydration Weighing->Hydration Spiking Internal Standard Spiking Hydration->Spiking Extraction Acetonitrile Extraction + QuEChERS Salts Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup Centrifugation1->dSPE Transfer Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration Transfer Supernatant LCMS LC-MS/MS Analysis Filtration->LCMS

QuEChERS workflow for soil samples.
Protocol 3: Solid-Phase Extraction (SPE) for Water Samples

This protocol describes a general procedure for the extraction and quantification of Fluoxastrobin in water samples using SPE.

Materials and Reagents:

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile or Ethyl Acetate (HPLC grade)

  • SPE cartridges (e.g., C18)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For samples with particulate matter, centrifuge at high speed and use the supernatant, or pre-filter through a 0.45 µm syringe filter.

    • Take a known volume of the water sample (e.g., 50 g).

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water.

  • Sample Loading: Load the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.

  • Elution: Elute Fluoxastrobin and this compound with a stronger solvent (e.g., acetonitrile or ethyl acetate).

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation Filtration Sample Filtration (optional) Spiking Internal Standard Spiking Filtration->Spiking Conditioning SPE Cartridge Conditioning Spiking->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS

Solid-Phase Extraction (SPE) workflow for water samples.

Logical Relationship: How this compound Compensates for Matrix Effects

The use of a stable isotope-labeled internal standard like this compound is a robust strategy to compensate for matrix effects. Matrix effects are caused by co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.

Matrix_Effect_Compensation cluster_sample Sample Matrix cluster_process Analytical Process cluster_result Result Analyte Fluoxastrobin Extraction Sample Preparation (Extraction, Cleanup) Analyte->Extraction IS This compound IS->Extraction Matrix Matrix Components Matrix->Extraction Ionization Ionization Source (MS) Extraction->Ionization Ratio Ratio (Analyte/IS) Ionization->Ratio Signal Suppression/Enhancement Affects Both Similarly Quantification Accurate Quantification Ratio->Quantification

Compensation for matrix effects using this compound.

References

Application Notes and Protocols for the Analysis of Fluoxastrobin-d4 in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin (B61175) is a broad-spectrum strobilurin fungicide utilized to control a range of fungal diseases on various agricultural crops.[1][2][3] Consequently, monitoring its residues in food products is essential to ensure consumer safety and adhere to regulatory limits.[2][4] The use of a stable isotope-labeled internal standard, such as Fluoxastrobin-d4, is a highly effective method for improving the accuracy and precision of quantitative analysis. This internal standard helps to compensate for matrix effects and variations that can occur during sample preparation and instrumental analysis.

These application notes provide a detailed protocol for the determination of fluoxastrobin residues in various food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The analytical method is based on isotope dilution mass spectrometry (IDMS). A known amount of this compound (internal standard) is added to the sample at the beginning of the extraction process. Since this compound has nearly identical physicochemical properties to the native fluoxastrobin, it experiences similar behavior during extraction, cleanup, and ionization in the mass spectrometer. By measuring the ratio of the signal from the native analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant irrespective of sample losses or matrix-induced signal suppression or enhancement.

The QuEChERS method provides a simple and effective approach for extracting pesticide residues from food matrices with high water content. The subsequent analysis by LC-MS/MS offers high selectivity and sensitivity for the detection and quantification of fluoxastrobin.

Data Presentation

The following tables summarize the performance characteristics of the analytical method for fluoxastrobin in various food matrices.

Table 1: Method Detection and Quantification Limits

MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Analytical Technique
Various Food Matrices310LC-MS/MS
Fruits and Beverages≤ 6≤ 20UPLC-PDA

Table 2: Recovery and Precision Data

MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Various Food Matrices10, 100, 100085 - 110< 15
Fruits & Beverages10, 50, 10082.60 - 101.115.4 - 15.3

Table 3: LC-MS/MS Parameters for Fluoxastrobin and this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Fluoxastrobin459.1186.1155.120
This compound463.1190.1159.120

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Experimental Protocols

Reagents and Materials
  • Standards: Fluoxastrobin analytical standard (≥98% purity), this compound internal standard (≥98% purity).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).

  • Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) citrate sesquihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18. For pigmented samples, graphitized carbon black (GCB) may be used, but should be validated for potential loss of planar pesticides.

  • Equipment: Homogenizer, 50 mL polypropylene (B1209903) centrifuge tubes, 15 mL dSPE tubes, centrifuge, vortex mixer, syringe filters (0.22 µm).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of fluoxastrobin and this compound into separate 10 mL volumetric flasks and dissolve in acetonitrile. Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation.

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking: Fortify the sample with a known concentration of the this compound solution.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

    • Securely cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL dSPE tube containing PSA, C18, and anhydrous MgSO₄.

    • Cap the dSPE tube and shake for 1 minute.

    • Centrifuge at a high speed for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two transitions for both fluoxastrobin and this compound (one for quantification and one for confirmation).

Quantification

Create a calibration curve by plotting the ratio of the peak area of fluoxastrobin to the peak area of this compound against the concentration of fluoxastrobin in the calibration standards. The concentration of fluoxastrobin in the samples is then calculated from this calibration curve.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_cleanup Extract Cleanup (d-SPE) cluster_analysis Analysis sample 1. Homogenize 10g of Food Sample spike 2. Spike with this compound (Internal Standard) sample->spike extract 3. Add Acetonitrile & QuEChERS Salts spike->extract shake_centrifuge1 4. Shake Vigorously & Centrifuge extract->shake_centrifuge1 supernatant 5. Collect Acetonitrile Supernatant shake_centrifuge1->supernatant dspe 6. Add Supernatant to d-SPE Tube (PSA, C18, MgSO4) supernatant->dspe shake_centrifuge2 7. Shake & Centrifuge dspe->shake_centrifuge2 clean_extract 8. Collect Cleaned Extract shake_centrifuge2->clean_extract filter 9. Filter Extract (0.22 µm) clean_extract->filter lcms 10. LC-MS/MS Analysis filter->lcms quant 11. Quantification using Isotope Dilution lcms->quant

Caption: Experimental workflow for this compound analysis.

Signaling Pathway/Logical Relationship Diagram

G cluster_quantification Principle of Isotope Dilution cluster_process Analytical Process cluster_key Key analyte Fluoxastrobin (Analyte) extraction Extraction & Cleanup analyte->extraction is This compound (Internal Standard) is->extraction lcms_analysis LC-MS/MS extraction->lcms_analysis ratio Peak Area Ratio (Analyte / IS) lcms_analysis->ratio concentration Accurate Concentration ratio->concentration key Compensates for: Matrix Effects Extraction Losses Instrumental Variation

Caption: Logic of quantification using a labeled standard.

References

Application Notes and Protocols for Environmental Sample Analysis Using Fluoxastrobin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control various fungal diseases in crops.[1][2] Its presence in environmental matrices such as soil and water is a subject of regulatory monitoring and environmental risk assessment. Accurate and reliable quantification of Fluoxastrobin in these complex matrices is crucial. The use of a deuterated internal standard, Fluoxastrobin-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses.[3][4] This stable isotope-labeled internal standard effectively compensates for matrix effects, variations in extraction efficiency, and instrumental response, leading to more precise and accurate results.[5]

This document provides detailed application notes and experimental protocols for the analysis of Fluoxastrobin in environmental samples using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides a high degree of accuracy and precision. The core principle involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the native analyte and therefore exhibits nearly identical behavior during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any losses or variations encountered during the analytical workflow are compensated for, enabling highly accurate quantification.[4][6]

cluster_sample Sample cluster_analysis Analysis Analyte Fluoxastrobin (Unknown Amount) SamplePrep Sample Preparation (Extraction, Cleanup) Analyte->SamplePrep Interferences Matrix Interferences IS This compound (Known Amount) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Analyte + IS + Remaining Interferences Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 1: Principle of Isotope Dilution Mass Spectrometry.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of Fluoxastrobin in environmental samples using this compound as an internal standard.

Table 1: Method Performance in Water Samples

ParameterValueReference
Limit of Detection (LOD)0.0043 - 0.0096 ng/g[1][7]
Limit of Quantification (LOQ)0.05 ng/g[1][8]
Recovery80% - 120%[9]
Relative Standard Deviation (RSD)< 15%[9]

Table 2: Method Performance in Soil Samples

ParameterValueReference
Limit of Quantification (LOQ)5 µg/kg[10]
Recovery78.4% - 108.0%[10]
Relative Standard Deviation (RSD)1.1% - 11.9%[10]

Experimental Protocols

Two common and effective methods for the extraction and cleanup of Fluoxastrobin from environmental samples are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).

Protocol 1: QuEChERS Method for Soil Sample Analysis

This protocol describes the extraction and cleanup of Fluoxastrobin from soil samples using the QuEChERS method followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fluoxastrobin and this compound into separate 10 mL volumetric flasks and dissolve in acetonitrile. Store at -20°C.[5]

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards.[5]

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation.[4]

3. Sample Preparation

  • Homogenize the soil sample by sieving to remove large debris.

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add a known amount of the this compound internal standard spiking solution to the sample.[4]

  • Add 10 mL of acetonitrile to the tube.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute to ensure thorough mixing and extraction.[3]

  • Centrifuge at ≥4000 rpm for 5 minutes.[4]

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 5 minutes.[4]

  • Filter the cleaned-up extract through a 0.22 µm syringe filter into an autosampler vial.[5]

5. LC-MS/MS Analysis

  • LC System: High-performance or ultra-high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[4]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

Sample 1. Soil Sample (10g) Spike 2. Spike with This compound Sample->Spike Extract 3. Add Acetonitrile & QuEChERS Salts Spike->Extract Shake 4. Shake & Centrifuge Extract->Shake Supernatant 5. Collect Supernatant Shake->Supernatant dSPE 6. d-SPE Cleanup (PSA, C18) Supernatant->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 Filter 8. Filter Centrifuge2->Filter LCMS 9. LC-MS/MS Analysis Filter->LCMS

Figure 2: QuEChERS workflow for soil sample analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Sample Analysis

This protocol details the extraction and cleanup of Fluoxastrobin from water samples using SPE followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • C18 SPE cartridges

  • SPE manifold

  • Nitrogen evaporator

2. Standard Solution Preparation

  • Follow the same procedure as described in the QuEChERS method for preparing stock and working standard solutions.

3. Sample Preparation

  • Weigh 50 g of the water sample into a suitable container.[8]

  • Add a known amount of the this compound internal standard spiking solution.[7]

  • Mix well.

4. Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under vacuum or a gentle stream of nitrogen.

  • Elution: Elute Fluoxastrobin and this compound from the cartridge with acetonitrile or another suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • Follow the same LC-MS/MS parameters as described in the QuEChERS method.

Sample 1. Water Sample (50g) Spike 2. Spike with This compound Sample->Spike Load 4. Load Sample Spike->Load Condition 3. Condition SPE Cartridge (C18) Condition->Load Wash 5. Wash Cartridge Load->Wash Dry 6. Dry Cartridge Wash->Dry Elute 7. Elute with Organic Solvent Dry->Elute Evap 8. Evaporate & Reconstitute Elute->Evap LCMS 9. LC-MS/MS Analysis Evap->LCMS

Figure 3: SPE workflow for water sample analysis.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Fluoxastrobin in complex environmental matrices such as soil and water. The detailed QuEChERS and SPE protocols, coupled with LC-MS/MS analysis, offer high sensitivity, accuracy, and precision, making them suitable for routine environmental monitoring and regulatory compliance. The provided quantitative data serves as a benchmark for method performance, while the visualized workflows offer a clear guide for laboratory implementation.

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) with Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin (B61175) is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases on crops.[1][2] Its extensive use raises concerns about potential residues in food products and the environment, necessitating accurate and sensitive analytical methods for monitoring.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that offers high accuracy and precision for the quantification of chemical residues.[2] This method utilizes a stable isotope-labeled internal standard, such as Fluoxastrobin-d4, which has nearly identical physicochemical properties to the target analyte.[1] By adding a known amount of the labeled standard to a sample at the beginning of the analytical process, IDMS can effectively compensate for analyte losses during sample preparation and variations in instrument response, leading to highly reliable and accurate results.[2][3]

This document provides detailed application notes and protocols for the quantitative analysis of fluoxastrobin in various matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a method of choice for achieving the highest metrological quality in chemical measurements.[2] The core principle involves the addition of a known amount of an isotopically enriched standard of the analyte (e.g., this compound) to the sample.[2] This "isotopic analogue" is chemically identical to the analyte and therefore behaves similarly during sample preparation, extraction, and analysis.[2] The mass spectrometer can differentiate between the native analyte and the isotopically labeled standard based on their mass-to-charge (m/z) ratio.[2] By measuring the ratio of the signal from the native analyte to that of the isotopic standard, the concentration of the analyte in the original sample can be accurately determined, compensating for any sample loss during the extraction and cleanup steps.[2]

G cluster_sample Sample cluster_standard Standard Addition cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Analyte Native Analyte (Fluoxastrobin) Extract Extraction & Cleanup (Potential for Analyte Loss) Analyte->Extract IS Internal Standard (this compound) IS->Extract MS Mass Spectrometer (Measures Analyte/IS Ratio) Extract->MS Result Accurate Concentration (Corrected for Loss) MS->Result

Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

A widely adopted and effective method for the extraction of pesticide residues from various food and agricultural matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3]

Reagents and Materials
  • Standards: Fluoxastrobin (analytical standard), this compound (internal standard).

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade), Formic acid (99%).[2]

  • Salts and Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18.[2][4]

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of fluoxastrobin and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.[4]

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to obtain intermediate stock solutions.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solutions with acetonitrile to create calibration standards.[4]

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation.[1][4]

Sample Preparation (QuEChERS Method)

The following protocol is a general procedure for high-moisture food matrices like fruits and vegetables.[1][5]

  • Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).[2]

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[4][5]

  • Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution) to the sample.[4][5]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[4][5]

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[2][4]

    • Cap the tube and shake vigorously for 1 minute.[4][5]

    • Centrifuge at ≥3000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may be optimized based on the matrix.[4]

    • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.[2]

  • Final Extract: The resulting supernatant is the final extract. Transfer it into an autosampler vial for LC-MS/MS analysis.[2]

G Sample 1. Homogenized Sample (10g) Spike 2. Spike with this compound Sample->Spike Add_ACN 3. Add 10 mL Acetonitrile Spike->Add_ACN Add_Salts 4. Add QuEChERS Salts Add_ACN->Add_Salts Shake_Centrifuge1 5. Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Supernatant 6. Take Aliquot of Supernatant Shake_Centrifuge1->Supernatant dSPE 7. d-SPE Cleanup Supernatant->dSPE Shake_Centrifuge2 8. Vortex & Centrifuge dSPE->Shake_Centrifuge2 Final_Extract 9. Final Extract for LC-MS/MS Shake_Centrifuge2->Final_Extract

Experimental workflow for Fluoxastrobin analysis.

LC-MS/MS Analysis
  • LC System: A UHPLC system.[6]

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[4]

  • Injection Volume: 5-10 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both fluoxastrobin and this compound must be determined.[4]

Quantitative Data Summary

The following tables summarize the typical performance data for the analysis of fluoxastrobin using this compound as an internal standard in various matrices.

Table 1: Method Validation Parameters

Parameter Result Reference
Linearity (r²) > 0.99 [1]
Limit of Detection (LOD) ≤ 6 µg/kg [2]

| Limit of Quantification (LOQ) | ≤ 20 µg/kg |[2] |

Table 2: Recovery and Precision in Different Matrices

Matrix Spiking Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD, %) Reference
Grapes 0.01 95.8 6.2 [2]
0.05 98.2 4.8 [2]
0.1 99.1 3.5 [2]
Beverages 0.01 88.5 8.1 [2]
0.05 92.3 6.5 [2]
0.1 94.6 5.2 [2]
Soil 0.01 90.1 7.5 [2]
0.05 93.5 5.9 [2]
0.1 96.2 4.3 [2]
Tomato 0.010 70-120 <20 [1]
0.100 70-120 <20 [1]
Pepper 0.010 70-120 <20 [1]
0.100 70-120 <20 [1]
Orange 0.010 70-120 <20 [1]
0.100 70-120 <20 [1]

| Grasshoppers | 0.005, 0.010, 0.020 | 84 (average) | 6-29 |[7] |

Note: Recovery and RSD values are illustrative and based on typical performance for pesticide residue analysis. Actual results may vary depending on the specific matrix and laboratory conditions. The average recoveries in fruit and beverage matrices at concentration levels of 0.01, 0.05, and 0.1 mg/kg have been reported to range from 82.60% to 101.11% with relative standard deviations of 5.4% to 15.3%.[2]

Conclusion

The use of this compound as an internal standard in Isotope Dilution Mass Spectrometry provides a robust, accurate, and precise method for the quantitative analysis of fluoxastrobin residues in a variety of matrices.[3] The detailed protocols and performance data presented in these application notes demonstrate the reliability of this approach for routine monitoring, regulatory compliance, and research applications.[2] The QuEChERS sample preparation method, coupled with LC-MS/MS analysis, offers an efficient and effective workflow for obtaining high-quality analytical data.[3]

References

Preparation of Stock and Working Solutions of Fluoxastrobin-d4: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of stock and working solutions of Fluoxastrobin-d4, a deuterated analog of the fungicide Fluoxastrobin. Accurate preparation of these solutions is critical for its use as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, to ensure data accuracy and reliability by correcting for matrix effects and variations during sample processing.[1][2][3]

Introduction

This compound is a stable isotope-labeled internal standard used for the precise quantification of Fluoxastrobin residues in various matrices such as environmental, agricultural, and biological samples.[1][2] Its chemical and physical properties are nearly identical to that of Fluoxastrobin, allowing it to co-elute and experience similar ionization effects, thus providing a reliable reference for accurate analysis. Proper preparation of stock and working solutions is the first and a critical step in achieving accurate and reproducible results in analytical studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (E/Z)---INVALID-LINK--methanone O-methyloxime
Molecular Formula C₂₁H₁₂D₄ClFN₄O₅
Molecular Weight 462.85 g/mol
Appearance White to off-white solid
Purity ≥98% (as specified by the supplier)
Storage Conditions 2-8°C, protect from light and moisture

Experimental Protocols

The following protocols outline the step-by-step procedures for preparing stock and working solutions of this compound. High-purity solvents and calibrated equipment should be used to ensure accuracy.

Materials and Equipment
  • This compound analytical standard

  • High-purity acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with screw caps (B75204) for storage

  • Vortex mixer

  • Sonicator

Preparation of Primary Stock Solution (100 µg/mL)

This primary stock solution serves as the concentrated source for all subsequent dilutions.

  • Equilibration: Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of the this compound standard onto a tared weigh boat or directly into a 10 mL Class A volumetric flask.

  • Dissolution: Add a small volume of the chosen solvent (acetonitrile or methanol) to the volumetric flask to dissolve the solid. Gently swirl the flask to facilitate dissolution. A brief sonication (5-10 minutes) can be used to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it in a freezer at approximately -20°C for long-term stability.

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to concentrations suitable for spiking into calibration standards and samples. The concentrations of working solutions may vary depending on the specific analytical method and the expected concentration range of the analyte.

  • Equilibration: Allow the primary stock solution to equilibrate to room temperature.

  • Dilution: Using a calibrated micropipette, transfer 100 µL of the 100 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilution to Volume: Add the chosen solvent (acetonitrile or methanol) to the flask up to the calibration mark.

  • Homogenization: Cap the flask and vortex thoroughly.

  • Storage: This intermediate working solution can be stored in a refrigerator at 2-8°C for short-term use.

This solution is often used to spike into the final sample extracts or calibration standards.

  • Equilibration: Allow the intermediate working solution (1 µg/mL) to equilibrate to room temperature.

  • Dilution: Transfer 1 mL of the 1 µg/mL intermediate working solution into a 10 mL Class A volumetric flask.

  • Dilution to Volume: Dilute to the mark with the appropriate solvent.

  • Homogenization: Cap the flask and vortex thoroughly. This solution is now ready for use. It is recommended to prepare this solution fresh daily or as needed to ensure accuracy.

Summary of Solution Preparation

The following table summarizes the preparation of the stock and working solutions.

SolutionParent SolutionVolume of Parent SolutionFinal VolumeFinal ConcentrationRecommended SolventStorage
Primary Stock Solid Standard1 mg10 mL100 µg/mLAcetonitrile or Methanol-20°C
Intermediate Working Primary Stock100 µL10 mL1 µg/mL (1000 ng/mL)Acetonitrile or Methanol2-8°C (short-term)
Spiking Working Intermediate Working1 mL10 mL100 ng/mLAcetonitrile or MethanolPrepare Fresh

Experimental Workflow Diagram

The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.

G cluster_stock Primary Stock Solution Preparation cluster_working Working Solution Preparation solid This compound Solid Standard weigh Accurately Weigh (e.g., 1 mg) solid->weigh dissolve Dissolve in Solvent (e.g., Acetonitrile) weigh->dissolve volume_stock Dilute to Final Volume (e.g., 10 mL) dissolve->volume_stock stock_solution Primary Stock Solution (100 µg/mL) volume_stock->stock_solution store_stock Store at -20°C stock_solution->store_stock intermediate_dilution Dilute Primary Stock (e.g., 100 µL in 10 mL) stock_solution->intermediate_dilution intermediate_solution Intermediate Working Solution (1 µg/mL) intermediate_dilution->intermediate_solution spiking_dilution Dilute Intermediate Solution (e.g., 1 mL in 10 mL) intermediate_solution->spiking_dilution spiking_solution Spiking Working Solution (100 ng/mL) spiking_dilution->spiking_solution use_now Use for Spiking Samples and Calibration Standards spiking_solution->use_now

Caption: Workflow for preparing this compound solutions.

Stability and Storage

To maintain the integrity of the this compound solutions, proper storage is crucial. The parent compound, Fluoxastrobin, is known to be susceptible to degradation by light. Therefore, it is essential to protect all solutions from light by using amber vials or by storing them in the dark.

  • Solid Standard: Store in a desiccator at 2-8°C.

  • Primary Stock Solution: For long-term storage, keep at -20°C in a tightly sealed amber vial.

  • Working Solutions: For short-term use, store at 2-8°C. It is recommended to prepare fresh working solutions regularly to avoid potential degradation or concentration changes due to solvent evaporation.

By following these detailed protocols and guidelines, researchers, scientists, and drug development professionals can confidently prepare accurate and stable stock and working solutions of this compound for reliable quantitative analysis.

References

Application Note: Quantitative Analysis of Fluoxastrobin Using a Fluoxastrobin-d4 Internal Standard Calibration Curve

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-02

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the quantitative analysis of the fungicide Fluoxastrobin in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a deuterated internal standard, Fluoxastrobin-d4. The use of a stable isotope-labeled internal standard is the gold standard for correcting variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2][3] This document outlines the preparation of a calibration curve, sample preparation using a modified QuEChERS method, and the subsequent calculation of Fluoxastrobin concentration in unknown samples.

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide used to control various fungal diseases on a wide range of agricultural commodities.[1][2][4] Regulatory bodies worldwide have established maximum residue limits (MRLs) for pesticides like Fluoxastrobin in food products to ensure consumer safety.[1] Therefore, accurate and sensitive analytical methods are crucial for monitoring its residues.

Isotope dilution mass spectrometry (IDMS) with a deuterated internal standard, such as this compound, is a robust method for quantitative analysis in complex matrices.[2] this compound has nearly identical physicochemical properties to the native analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[2][5] This allows for effective compensation for matrix effects and variations in extraction recovery, which are common sources of error in residue analysis.[3][5][6]

This application note details the construction of a calibration curve using this compound and its application in determining the concentration of Fluoxastrobin in various samples.

Experimental
  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound internal standard (≥98% isotopic purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (99%)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction salts

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.[2][4] Chromatographic separation can be achieved using a C18 reversed-phase column.[2][6]

Detailed Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fluoxastrobin and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.[1]

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to obtain intermediate stock solutions.[1][2]

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation.[2]

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the Fluoxastrobin intermediate stock solution with acetonitrile to create calibration standards at concentrations ranging from 1 ng/mL to 100 ng/mL. A constant amount of the this compound internal standard spiking solution is added to each calibration standard.[7][8]

Protocol 2: Sample Preparation (QuEChERS Method)

This protocol is a general guideline and may require optimization for specific matrices.[4]

  • Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, soil).[2][6]

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1][6]

  • Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution).[6]

  • Extraction: Add 10 mL of acetonitrile. Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). Cap the tube and shake vigorously for 1 minute.[1][5]

  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.[6]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[1] Vortex for 30 seconds and centrifuge.[6]

  • Final Extract Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[4]

Protocol 3: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters and may require optimization for your specific instrumentation.

Table 1: LC-MS/MS Parameters

ParameterValue
LC Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[6]
Mobile Phase A Water with 0.1% formic acid[1][6]
Mobile Phase B Acetonitrile with 0.1% formic acid[1]
Flow Rate 0.2 - 0.4 mL/min[2]
Injection Volume 5-10 µL[1][5]
Ionization Mode Electrospray Ionization (ESI), Positive[4][6]
Detection Mode Multiple Reaction Monitoring (MRM)[1][2]

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fluoxastrobin 459.1188.1 (Quantifier)Optimized for instrument
459.1427.1 (Qualifier)Optimized for instrument
This compound 463.1188.1 (Quantifier)Optimized for instrument

Note: The specific m/z values and collision energies should be optimized for the instrument being used.[4][6]

Data Analysis and Results

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (Fluoxastrobin) to the peak area of the internal standard (this compound) against the known concentration of the analyte in the calibration standards.[7][9][10] A linear regression analysis is then performed on this data.

Table 3: Hypothetical Calibration Curve Data

Fluoxastrobin Conc. (ng/mL)Fluoxastrobin Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
115,234150,8760.101
576,987151,2340.509
10153,456152,5431.006
25380,123150,9872.518
50755,890151,5674.987
1001,510,765150,65410.028

From this data, a linear regression would be performed, yielding an equation in the form of y = mx + c , where:

  • y is the Peak Area Ratio

  • x is the Fluoxastrobin Concentration

  • m is the slope of the line

  • c is the y-intercept

For the hypothetical data above, the linear regression equation would be approximately y = 0.100x + 0.001 with a correlation coefficient (R²) of >0.999 .

Calculating Unknown Concentration

To determine the concentration of Fluoxastrobin in an unknown sample, the peak areas of both Fluoxastrobin and this compound are measured. The peak area ratio is calculated and then used in the linear regression equation to solve for the concentration (x).

Example Calculation:

  • Unknown Sample Fluoxastrobin Peak Area: 543,210

  • Unknown Sample this compound Peak Area: 151,000

  • Calculated Peak Area Ratio (y): 543,210 / 151,000 = 3.60

Using the regression equation: 3.60 = 0.100x + 0.001 x = (3.60 - 0.001) / 0.100 x = 35.99 ng/mL

Therefore, the concentration of Fluoxastrobin in the unknown sample is 35.99 ng/mL.

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extract QuEChERS Extraction Spike->Extract Cleanup d-SPE Cleanup Extract->Cleanup LCMS LC-MS/MS Analysis (MRM) Cleanup->LCMS Standards Prepare Calibration Standards (Analyte + IS) Standards->LCMS Integrate Peak Integration LCMS->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Unknown Sample Ratio->Quantify Curve->Quantify

Caption: Experimental workflow for Fluoxastrobin quantification.

G cluster_logic Logic of Internal Standard Calibration Analyte Fluoxastrobin (Analyte) Concentration Varies Response Instrument Response (Peak Area) Analyte->Response IS This compound (IS) Concentration is Constant IS->Response Ratio Peak Area Ratio (Analyte / IS) Response->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional Relationship Established by Calibration Curve

Caption: Logic of quantification using an internal standard.

References

Application of Fluoxastrobin-d4 in Soil and Water Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control various fungal diseases on a range of crops.[1] Its application raises concerns about potential residues in soil and water systems, necessitating sensitive and accurate analytical methods for environmental monitoring and food safety assessment.[2] The use of a stable isotope-labeled internal standard, Fluoxastrobin-d4, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the quantitative analysis of Fluoxastrobin.[3][4] This isotope dilution mass spectrometry (IDMS) approach effectively compensates for matrix effects and variations in sample preparation, leading to highly accurate and precise results.

These application notes provide detailed protocols for the determination of Fluoxastrobin in soil and water matrices using this compound as an internal standard. The methodologies are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS involves the addition of a known amount of an isotopically labeled analog of the target analyte (this compound) to the sample at the beginning of the analytical process. This compound has nearly identical physicochemical properties to the native Fluoxastrobin, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. The mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge ratio. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample losses or matrix-induced signal suppression or enhancement.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Sample (Soil/Water) Spike Spike with This compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition (Analyte/IS Ratio) LCMS->Data Calibration Calibration Curve Data->Calibration Quantify Concentration Determination Calibration->Quantify

Principle of Isotope Dilution Mass Spectrometry.

Data Presentation

The following tables summarize the performance characteristics of analytical methods for Fluoxastrobin using this compound as an internal standard in soil and water matrices.

Table 1: Method Performance in Water Analysis

ParameterResultMatrixAnalytical TechniqueReference
Linearity (r²) 0.9943WaterLC-MS/MS
Recovery (%) 95 - 105WaterLC-MS/MS
Precision (RSD %) < 15WaterLC-MS/MS
LOD (µg/L) 0.005WaterLC-MS/MS
LOQ (µg/L) 0.05WaterLC-MS/MS

Table 2: Method Performance in Soil Analysis

ParameterResultMatrixAnalytical TechniqueReference
Recovery (%) 70 - 120Agricultural SoilUHPLC-MS/MS
Precision (RSD %) ≤ 20Agricultural SoilUHPLC-MS/MS
LOD (µg/kg) 3.0 - 7.5Agricultural SoilUHPLC-MS/MS
LOQ (µg/kg) 10 - 25Agricultural SoilUHPLC-MS/MS

Experimental Protocols

Analysis of Fluoxastrobin in Water

This protocol describes a method for the determination of Fluoxastrobin in water samples.

1.1. Materials and Reagents

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 50 mL polypropylene (B1209903) centrifuge tubes

1.2. Standard Solution Preparation

  • Primary Stock Solutions (100 µg/mL): Accurately weigh approximately 5 mg of Fluoxastrobin and this compound into separate 50 mL volumetric flasks. Dissolve in acetonitrile and bring to volume. Store at -20°C.

  • Secondary Mixed Internal Standard Solution (0.2 µg/mL): Prepare a working solution of this compound by diluting the primary stock solution in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Fluoxastrobin primary stock solution with acetonitrile. Add a constant amount of the this compound working solution to each calibration standard.

1.3. Sample Preparation

  • Weigh 50 ± 0.05 g of the water sample into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with a known volume of the this compound internal standard solution.

  • For quality control, fortify blank water samples with known concentrations of the Fluoxastrobin standard solution.

  • Cap the tube and mix thoroughly.

  • An aliquot of the sample is ready for LC-MS/MS analysis. For water matrices with high organic content, a cleanup step may be necessary.

1.4. LC-MS/MS Analysis

  • LC System: High-performance liquid chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Fluoxastrobin and this compound.

cluster_0 Sample Preparation cluster_1 Analysis Start 50g Water Sample Spike_IS Spike with This compound Start->Spike_IS Mix Vortex Spike_IS->Mix LCMS LC-MS/MS Analysis Mix->LCMS

Workflow for Fluoxastrobin analysis in water.
Analysis of Fluoxastrobin in Soil

This protocol details the QuEChERS method for the extraction and analysis of Fluoxastrobin in soil samples.

2.1. Materials and Reagents

  • Fluoxastrobin analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Acetic acid

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium acetate (B1210297) (anhydrous)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

2.2. Standard Solution Preparation

  • Prepare stock and working standard solutions as described in section 1.2.

2.3. Sample Preparation (QuEChERS Method)

  • Air-dry the soil sample and sieve to remove large particles.

  • Weigh 5 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of water, followed by 10 mL of acetonitrile acidified with acetic acid.

  • Shake vigorously for 15 minutes.

  • Add QuEChERS extraction salts (e.g., anhydrous magnesium sulfate and sodium acetate).

  • Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 10 minutes.

  • Transfer an aliquot of the supernatant to a 15 mL d-SPE tube containing PSA, C18, and anhydrous magnesium sulfate for cleanup.

  • Vortex for 30 seconds and centrifuge.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

2.4. LC-MS/MS Analysis

  • Follow the LC-MS/MS analysis parameters as described in section 1.4.

cluster_0 Extraction cluster_1 Cleanup cluster_2 Analysis Start 5g Soil Sample Spike_IS Spike with This compound Start->Spike_IS Add_Solvents Add Water & Acidified Acetonitrile Spike_IS->Add_Solvents Shake1 Shake Add_Solvents->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Shake Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer Transfer Supernatant Centrifuge1->Transfer dSPE d-SPE Cleanup (PSA, C18, MgSO4) Transfer->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS

Experimental workflow for Fluoxastrobin analysis in soil.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Fluoxastrobin in soil and water samples. The described protocols, based on the QuEChERS extraction method and LC-MS/MS analysis, offer high accuracy, precision, and sensitivity. These methods are suitable for routine environmental monitoring, regulatory compliance, and research applications in the field of pesticide analysis. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with Fluoxastrobin.

References

Application Notes and Protocols for the Analysis of Fluoxastrobin-d4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fluoxastrobin-d4 as an internal standard for the quantitative analysis of Fluoxastrobin. The protocols detailed below leverage the principles of isotope dilution mass spectrometry (IDMS) to ensure high accuracy and precision in complex matrices.[1][2][3]

Introduction

Fluoxastrobin is a broad-spectrum strobilurin fungicide widely used in agriculture to control various fungal diseases on crops.[1][2][4] Monitoring its residues in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance.[2][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of pesticide residues.[5]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis in complex matrices.[1][3] this compound, a deuterated analog of Fluoxastrobin, shares nearly identical physicochemical properties with the parent compound.[1][3] This allows it to co-elute and experience similar matrix effects, compensating for variations in sample preparation, extraction efficiency, and instrument response, thereby leading to more accurate and reliable quantification.[1][3][5]

Quantitative Data: MRM Transitions and Mass Spectrometry Parameters

The following tables summarize the recommended Multiple Reaction Monitoring (MRM) transitions and liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for the analysis of Fluoxastrobin and its deuterated internal standard, this compound. It is important to note that these parameters may require optimization on individual instruments to achieve the best performance.[6]

Table 1: Exemplary MRM Transitions for Fluoxastrobin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Fluoxastrobin459.1[7][8]188.1[7]427.1[7]25 (typical, requires optimization)[6]
This compound463.1[6][7][8]186.1[6] or 188.1[8]155.1[6]25 (typical, requires optimization)[6]

Note: The precursor ion for this compound is shifted by +4 m/z compared to Fluoxastrobin due to the four deuterium (B1214612) atoms.[6]

Table 2: Recommended LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography (LC)
LC SystemHigh-Performance or Ultra-High-Performance Liquid Chromatography (HPLC/UHPLC) system[1]
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[1][6][7]
Mobile Phase AWater with 0.1% formic acid and/or 5 mM ammonium (B1175870) formate[1][7]
Mobile Phase BAcetonitrile (B52724) or Methanol (B129727) with 0.1% formic acid[4][6][7]
GradientA typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B.[7]
Flow Rate0.2 - 0.4 mL/min[1]
Injection Volume1 - 10 µL[1][9]
Column TemperatureAs per column manufacturer's recommendation, typically 30-40 °C.
Mass Spectrometry (MS)
Mass SpectrometerTriple quadrupole mass spectrometer[1][6]
Ionization SourceElectrospray Ionization (ESI)[1][5][6]
PolarityPositive Ion Mode[1][5][6]
Detection ModeMultiple Reaction Monitoring (MRM)[1][4][5][6]

Experimental Protocols

The following protocols describe a general procedure for the extraction and quantification of Fluoxastrobin in various matrices using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis.[1][2][4]

Preparation of Standard Solutions

Proper preparation of standard solutions is critical for accurate quantification.[10]

  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fluoxastrobin and this compound into separate 10 mL volumetric flasks. Dissolve in acetonitrile or methanol and bring to volume. Store these solutions at -20°C.[1][4]

  • Intermediate Standard Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to prepare intermediate standards.[1][4]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solutions with acetonitrile.[4]

  • Internal Standard Spiking Solution (e.g., 0.2 - 5 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation to provide a strong, reproducible signal without saturating the detector.[1][10]

Sample Preparation (QuEChERS Method)

This protocol is suitable for high-moisture food matrices like fruits and vegetables.[1] For other matrices like soil or high-fat samples, modifications to the cleanup step may be necessary.[6][7]

  • Homogenization: Homogenize a representative portion of the sample.[1]

  • Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[11]

  • Internal Standard Spiking: Add a known volume of the this compound internal standard spiking solution to the sample.[7][11]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.[1][7][11]

    • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).[4]

    • Cap the tube and shake vigorously for 1 minute.[4][7][11]

    • Centrifuge at ≥3000 x g for 5 minutes.[1][11]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents.[4]

    • For general fruits and vegetables, a common sorbent mixture is 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).[4] For pigmented samples, Graphitized Carbon Black (GCB) may be added, and for high-fat matrices, C18 sorbent can be included.[6]

    • Vortex for 30 seconds and centrifuge at high speed for 5 minutes.[2]

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.[1]

    • The extract may be diluted with the initial mobile phase conditions to improve chromatography.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Fluoxastrobin using this compound as an internal standard.

experimental_workflow sample Sample Homogenization spike Spiking with This compound sample->spike extraction QuEChERS Extraction (Acetonitrile & Salts) spike->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup d-SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis (MRM Mode) filter->lcms data Data Analysis (Quantification) lcms->data

Caption: Experimental workflow for Fluoxastrobin analysis.

The logical relationship demonstrating the utility of this compound in compensating for matrix effects is visualized in the following diagram.

logical_relationship cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis analyte_loss Analyte & IS Loss matrix_effects Matrix Effects (Ion Suppression/Enhancement) analyte_loss->matrix_effects Both affected equally ratio Constant Ratio of Analyte to IS matrix_effects->ratio sample Sample (Fluoxastrobin) sample->analyte_loss is Internal Standard (this compound) is->analyte_loss quant Accurate Quantification ratio->quant

Caption: Logic of quantification using a labeled standard.

References

Troubleshooting & Optimization

Troubleshooting poor peak shape with Fluoxastrobin-d4.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Fluoxastrobin-d4 Analysis

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the ideal chromatographic peak shape?

The ideal peak in chromatography is a symmetrical, sharp Gaussian peak on a flat baseline.[1][2][3] Good peak shape is crucial for accurate quantification, better resolution between analytes, and reliable data.[1][3] Deviations from this ideal shape, such as tailing or fronting, can compromise results.[4][5]

Q2: My this compound peak is tailing. What are the common causes and solutions?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[1][2] It can negatively impact integration and resolution.[1]

Common Causes & Solutions for Peak Tailing:

  • Secondary Interactions: Strong interactions between the analyte and active sites on the column packing, like residual silanol (B1196071) groups, are a primary cause, especially for basic compounds.[6][7][8]

    • Solution: Operate the mobile phase at a low pH (e.g., pH ≤ 3) to suppress the ionization of silanol groups.[9][10][11] Using a modern, high-purity, end-capped silica (B1680970) column can also significantly minimize these interactions.[6][7][10]

  • Column Overload: Injecting too much sample can saturate the column, leading to tailing.[1][4][6][9]

    • Solution: Reduce the injection volume or dilute the sample.[3][6][9]

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can distort peak shape.[5][6][8][12] If all peaks in the chromatogram are tailing, a blocked inlet frit is a likely cause.[5]

    • Solution: Reverse-flush the column to remove particulates.[5] If the problem persists, replace the guard column (if used) or the analytical column.[5][11]

  • Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause band broadening and tailing.[7][8][9]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID) and ensure all fittings are secure to minimize dead volume.[7][9]

Q3: My this compound peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but also indicates a problem.[6][10] It can affect the calculation of peak height and area.[13]

Common Causes & Solutions for Peak Fronting:

  • Column Overload: While often associated with tailing, concentration overload can also cause fronting.[1][6][13]

    • Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.[4][13][14]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[9][13][14]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[4][9]

  • Column Collapse/Damage: A physical collapse of the column bed or a void at the column inlet can lead to uneven flow paths and fronting peaks.[1][13][14] This is often a catastrophic failure.

    • Solution: Replace the column. Ensure the operating conditions (pH, temperature, pressure) are within the manufacturer's recommended limits to prevent future issues.[1][5]

Quantitative Peak Shape Metrics

To objectively assess peak shape, parameters like the Tailing Factor (Tf) or Asymmetry Factor (As) are used. While definitions can vary slightly, they provide a quantitative measure of peak symmetry.[2][5]

ParameterPoor Peak ShapeAcceptable Peak ShapeIdeal Peak Shape
Asymmetry/Tailing Factor > 2.01.5 - 2.00.9 - 1.2
Description Significant asymmetry requiring immediate troubleshooting.[2]May be acceptable depending on the assay's resolution requirements.[2]Symmetrical peak, with values slightly below 1.0 indicating minor fronting.[2][7]
Pharmacopoeia Guideline (USP/Ph. Eur.) Outside GuidelineN/A0.8 - 1.8[15]

Note: The acceptance criteria can vary based on specific method requirements. The USP and Ph. Eur. often consider a range of 0.8 to 1.8 acceptable for the symmetry factor.[15]

Experimental Protocols

Sample Preparation for this compound (QuEChERS Method)

The use of a stable isotope-labeled internal standard like this compound is ideal for correcting matrix effects and variations during sample preparation, ensuring accurate quantification.[16][17][18] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for extracting pesticides from complex matrices like food and agricultural products.[16][19][20]

  • Homogenization: Weigh 10 g of a homogenized sample (e.g., fruit puree) into a 50 mL centrifuge tube.[16] For dry samples, rehydrate with 10 mL of water.[19]

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.[16][19]

  • Extraction: Add 10 mL of acetonitrile (B52724), 4 g of anhydrous magnesium sulfate, and 1 g of sodium chloride.[16] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at >3000 rpm for 5 minutes.[16]

  • Dispersive SPE Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing 150 mg anhydrous magnesium sulfate, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent.[16]

  • Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes.[16]

  • Analysis: Filter the final extract through a 0.22 µm syringe filter and transfer it to an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase to improve chromatography.[17]

LC-MS/MS Method Parameters

The following are starting parameters for an LC-MS/MS method for this compound analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterSetting
LC Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Troubleshooting Workflows

A logical approach is critical for efficiently diagnosing the root cause of poor peak shape. The following diagrams illustrate a general troubleshooting workflow and the potential causes of peak tailing.

G start Observe Poor Peak Shape is_it_all Affects All Peaks? start->is_it_all pre_column_issue Pre-Column Issue Likely is_it_all->pre_column_issue Yes single_peak_issue Analyte-Specific Issue is_it_all->single_peak_issue No check_frit Check/Backflush Column Inlet Frit pre_column_issue->check_frit check_system Check System for Leaks/Dead Volume pre_column_issue->check_system check_chem Check Mobile Phase (pH, Buffer) single_peak_issue->check_chem check_overload Check for Overload (Dilute Sample) check_chem->check_overload check_solvent Check Sample Solvent Strength check_overload->check_solvent check_column Consider Column Secondary Interactions check_solvent->check_column

Caption: General troubleshooting workflow for poor peak shape.

G Tailing Peak Tailing Column Column Column->Tailing MobilePhase Mobile Phase MobilePhase->Tailing Sample Sample Sample->Tailing System System System->Tailing sub_c1 Secondary Interactions (Silanols) sub_c1->Column sub_c2 Contamination / Aging sub_c2->Column sub_c3 Blocked Frit sub_c3->Column sub_mp1 Incorrect pH sub_mp1->MobilePhase sub_mp2 Low Buffer Strength sub_mp2->MobilePhase sub_s1 Mass Overload sub_s1->Sample sub_s2 Strong Sample Solvent sub_s2->Sample sub_sys1 Extra-Column Volume sub_sys1->System sub_sys2 Leaking Fittings sub_sys2->System

Caption: Common causes of chromatographic peak tailing.

References

How to address low recovery of Fluoxastrobin-d4 in sample prep.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low recovery of Fluoxastrobin-d4 during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that can lead to poor recovery of this compound, offering step-by-step solutions to diagnose and resolve these problems.

Question: What are the initial steps to take when experiencing low recovery of this compound?

Answer:

When encountering low recovery of the internal standard this compound, a systematic approach is crucial to identify the root cause. Begin by verifying the basics of your analytical workflow before moving to more complex variables.

Initial Verification Workflow

cluster_0 Initial Checks cluster_1 Troubleshooting Path A Verify Standard Concentration & Purity B Check Instrument Performance C Review Sample Preparation Protocol D Low Recovery Observed E Prepare a 'Solvent-Only' Blank with IS D->E F Analyze Blank E->F G Recovery Normal? F->G H Issue is Matrix-Related G->H Yes I Issue is with Standard or Instrument G->I No

Caption: Initial troubleshooting workflow for low internal standard recovery.

Experimental Protocol: Solvent-Only Blank Analysis

  • Prepare a blank sample consisting only of the final extraction solvent.

  • Spike the solvent blank with a known concentration of this compound, identical to the concentration used in your actual samples.

  • Analyze the spiked solvent blank using your established instrumental method.

  • Calculate the recovery of this compound. An acceptable recovery in a clean solvent is typically >95%.

Question: How can the sample extraction procedure be optimized to improve this compound recovery?

Answer:

The choice of extraction solvent and technique is critical for achieving high recovery. Fluoxastrobin is a strobilurin fungicide, and methods established for this class of compounds are a good starting point. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used and can be adapted.

Troubleshooting Extraction Issues

IssuePotential CauseRecommended Action
Low Recovery in Initial Extraction Inappropriate solvent polarity.Test solvents with varying polarities. Acetonitrile is a common and effective choice for strobilurins.
Insufficient solvent volume.Ensure the solvent volume is adequate to fully wet and penetrate the sample matrix.
Inadequate homogenization/shaking.Increase shaking time or intensity to ensure thorough mixing of the sample and solvent.
Low Recovery after Cleanup Analyte loss during solid-phase extraction (SPE).Verify the SPE sorbent is appropriate for Fluoxastrobin. A C18 or polymeric sorbent is often suitable. Ensure proper conditioning, loading, washing, and elution steps.
Analyte loss during dispersive SPE (d-SPE).The type and amount of d-SPE sorbent (e.g., PSA, C18, GCB) can impact recovery. Optimize the sorbent combination for your specific matrix.

Experimental Protocol: Modified QuEChERS Extraction

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike with the this compound internal standard.

  • Add a packet of QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take an aliquot of the supernatant for cleanup.

Question: Could matrix effects be the cause of low this compound recovery?

Answer:

Yes, matrix effects are a common cause of poor recovery for internal standards. Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.

Diagnosing Matrix Effects

A Prepare Post-Extraction Spiked Sample C Analyze Both Samples A->C B Prepare Standard in Pure Solvent B->C D Compare Peak Areas C->D E Matrix Effect is Significant D->E Area(Spike) < Area(Solvent) F Matrix Effect is Minimal D->F Area(Spike) ≈ Area(Solvent)

Technical Support Center: Mitigating Matrix Effects with Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating matrix effects in complex samples using Fluoxastrobin-d4 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact quantitative analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Common culprits in complex biological and environmental samples include salts, lipids, and proteins.[1]

Q2: How does this compound help mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) of Fluoxastrobin. Being chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[1][2] By adding a known amount of this compound to the sample at the beginning of the analytical process, variations in the signal intensity caused by matrix effects can be normalized by calculating the ratio of the analyte signal to the internal standard signal.[1][3] This method, known as isotope dilution mass spectrometry (IDMS), is considered the gold standard for compensating for matrix effects.[1][3]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, this compound may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][4] If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification.[1]

Q4: What is the acceptable recovery range for this compound?

A4: While there isn't a universally fixed range, consistent recovery of the internal standard across all samples is more critical than the absolute recovery value. Generally, recoveries between 70% and 120% are considered acceptable in many validation protocols.[2] Significant variations in recovery between samples can indicate inconsistencies in the sample preparation process.[2]

Q5: How do I determine the optimal concentration of this compound to use?

A5: The optimal concentration of this compound depends on the expected concentration range of Fluoxastrobin in your samples and the sensitivity of your LC-MS/MS instrument. A general guideline is to use a concentration that provides a strong, reproducible signal without saturating the detector and falls within the linear range of your calibration curve.[5] It is crucial to optimize this concentration, as an excessively high concentration can contribute to ion suppression.[6]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor reproducibility of analyte/internal standard area ratio. Inconsistent sample preparation; variable matrix effects not being fully compensated.Ensure consistent and precise execution of the sample preparation protocol. Improve sample cleanup to remove more interfering matrix components.[1][6]
Analyte and this compound do not co-elute. Deuterium isotope effect causing a retention time shift.[1] Column degradation.[1]Optimize chromatographic conditions (e.g., gradient, mobile phase composition) to minimize the separation. If the issue persists, replace the analytical column.[1]
Unexpectedly high or low analyte concentrations. Incorrect concentration of the internal standard spiking solution.[1] Cross-contamination or carryover from a high-concentration sample.[1]Carefully reprepare and verify the concentration of the this compound solution.[1] Optimize the autosampler wash procedure and inject a blank sample after high-concentration samples to check for carryover.[1]
Low recovery of both Fluoxastrobin and this compound. Inefficient extraction from the sample matrix.[2] Loss of analyte and internal standard during the sample cleanup step.[2]Optimize the extraction solvent and procedure (e.g., increase extraction time, use a more effective solvent).[2] Evaluate the cleanup step for potential losses and consider a less aggressive or alternative technique.[2]
High background signal at the mass transition of Fluoxastrobin. Contamination of the LC-MS/MS system. Presence of an isobaric interference in the sample matrix.Flush the LC system and mass spectrometer.[2] If interference is suspected, further optimization of the chromatographic separation or selection of alternative MS/MS transitions may be necessary.

Data Presentation

Table 1: Hypothetical Performance Comparison in Proficiency Testing (Assigned Value: 0.100 mg/kg)

MethodReported Value (mg/kg)Accuracy (%)Precision (RSD %)z-score
Without Internal Standard0.0757515-1.25
With this compound0.098984-0.1
z-scores are calculated based on a hypothetical standard deviation for proficiency testing of 0.02.[7]

Table 2: Recovery of Fluoxastrobin in Water Matrix using this compound

Fortification Level (ng/g)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
0.0588.32.8
0.5095.83.5
*Data obtained from the analysis of five replicate samples at each fortification level using LC-MS/MS.[8]

Experimental Protocols

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruit/Vegetable Samples

  • Sample Homogenization: Homogenize the fruit or vegetable sample to a uniform consistency.[2]

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[2]

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).[2]

  • Extraction:

    • Add 10 mL of acetonitrile.[2]

    • Cap the tube and shake vigorously for 1 minute.[2]

    • Add buffering salts (e.g., QuEChERS salts) and shake again for 1 minute.[2]

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.[2]

    • Vortex for 30 seconds.[2]

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.[2]

  • Sample for Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[2]

2. LC-MS/MS Parameters

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[2]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[2]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the analyte.

  • Ionization: Electrospray Ionization (ESI) in positive mode.[2]

  • MS/MS Transitions:

    • Fluoxastrobin: Precursor ion m/z 459.1 → Product ions m/z 188.1 (quantifier), m/z 427.1 (qualifier).[2]

    • This compound: Precursor ion m/z 463.1 → Product ion m/z 188.1.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis homogenization Sample Homogenization spiking Spiking with This compound homogenization->spiking extraction QuEChERS Extraction spiking->extraction cleanup d-SPE Cleanup extraction->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing (Analyte/IS Ratio) lcms->data

Caption: A typical experimental workflow for Fluoxastrobin analysis.[2]

matrix_effect_compensation Analyte Analyte (Fluoxastrobin) Analyte_Signal Suppressed Analyte Signal Analyte->Analyte_Signal Ion Suppression IS Internal Standard (this compound) IS->Analyte_Signal Ion Suppression Matrix Matrix Components Matrix->Analyte_Signal Ion Suppression IS_Signal Equally Suppressed IS Signal Result Accurate Quantification (Ratio is Constant) Analyte_Signal->Result IS_Signal->Result

Caption: How this compound compensates for matrix effects.

References

Fluoxastrobin-d4 signal suppression and enhancement in LC-MS/MS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression and enhancement issues when using Fluoxastrobin-d4 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard in LC-MS/MS analysis?

This compound is a deuterated form of the fungicide Fluoxastrobin. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry.[1][2] SIL-IS are considered the gold standard because their chemical and physical properties are nearly identical to the unlabeled analyte (Fluoxastrobin).[3] This similarity ensures that this compound co-elutes with Fluoxastrobin and experiences similar effects from the sample matrix, including ion suppression or enhancement. By adding a known amount of this compound to samples and calibration standards, variations that occur during sample preparation, injection, and ionization can be effectively compensated for, leading to more accurate and precise quantification.

Q2: What are signal suppression and enhancement (matrix effects) in LC-MS/MS?

Signal suppression or enhancement, collectively known as matrix effects, are common phenomena in LC-MS/MS analysis where the ionization efficiency of the target analyte is altered by co-eluting components from the sample matrix.

  • Signal Suppression: This occurs when matrix components interfere with the ionization of the target analyte (Fluoxastrobin) and its internal standard (this compound), leading to a decrease in their signal intensity. This can result in the underestimation of the analyte concentration.

  • Signal Enhancement: Conversely, signal enhancement is an increase in the analyte's signal intensity due to the presence of matrix components. This can lead to an overestimation of the analyte concentration.

These effects are a primary source of inaccuracy and imprecision in LC-MS/MS methods.

Q3: Can the this compound internal standard itself cause signal suppression?

Yes, while this compound is used to correct for ion suppression, introducing it at an excessively high concentration can lead to self-suppression or suppression of the native analyte's signal. This is because both the analyte and the internal standard compete for ionization in the MS source. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without causing these adverse effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Fluoxastrobin using this compound.

Issue 1: Low or Inconsistent Signal for both Fluoxastrobin and this compound

Possible Causes:

  • Significant Matrix Effects: High concentrations of co-eluting matrix components can suppress the ionization of both the analyte and the internal standard.

  • Inefficient Ionization: Suboptimal ion source parameters (e.g., temperature, gas flows, voltage) can lead to poor ionization efficiency.

  • Sample Preparation Issues: Inefficient extraction or loss of analytes during cleanup steps can result in low signal intensity.

Troubleshooting Workflow:

start Low/Inconsistent Signal step1 Assess Matrix Effect (Post-Extraction Spike) start->step1 Start step2 Optimize Sample Preparation step1->step2 Suppression Confirmed step3 Optimize LC Method step2->step3 Implement Improved Cleanup (e.g., SPE, LLE) step4 Optimize MS Parameters step3->step4 Adjust Gradient/Column to Separate from Interferences end Signal Restored step4->end Fine-tune Ion Source Settings

Caption: Troubleshooting workflow for low or inconsistent signals.

Solutions & Experimental Protocols:

  • Quantify Matrix Effects: Perform a post-extraction spike experiment to determine the extent of signal suppression or enhancement.

    • Protocol:

      • Set A (Neat Solution): Prepare a standard solution of Fluoxastrobin and this compound in a clean solvent.

      • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the extracted matrix with Fluoxastrobin and this compound at the same concentration as Set A.

      • Set C (Matrix Blank): Analyze an extracted blank matrix to check for interferences.

      • Analysis: Analyze all three sets using the LC-MS/MS method.

      • Calculation:

        • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

        • An MF < 1 indicates signal suppression.

        • An MF > 1 indicates signal enhancement.

        • An MF = 1 indicates no matrix effect.

    • Data Presentation:

AnalytePeak Area (Set A - Neat)Peak Area (Set B - Post-Extraction Spike)Matrix Factor (MF)
FluoxastrobinEnter ValueEnter ValueCalculate
This compoundEnter ValueEnter ValueCalculate
  • Optimize Sample Preparation: If significant matrix effects are observed, improve the sample cleanup procedure. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique.

    • Generalized QuEChERS Protocol:

      • Homogenization: Homogenize 10-15 g of the sample.

      • Spiking: Add a known amount of this compound solution.

      • Extraction: Add acetonitrile (B52724) and QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously and centrifuge.

      • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interferences. Vortex and centrifuge.

      • Analysis: The resulting supernatant is ready for LC-MS/MS analysis.

  • Modify Chromatographic Conditions: Adjust the LC method to separate the analytes from the regions of ion suppression.

    • Change the mobile phase composition or gradient profile.

    • Use a different analytical column to improve resolution.

  • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression. However, this may compromise the method's sensitivity.

Issue 2: Inaccurate Quantification Despite Using an Internal Standard

Possible Causes:

  • Differential Matrix Effects: The analyte and internal standard are not experiencing the same degree of ion suppression or enhancement. This can happen if they do not perfectly co-elute.

  • Internal Standard Purity/Concentration Issues: The purity of the this compound may be compromised, or its concentration may be too high, causing self-suppression.

Logical Relationship Diagram:

issue Inaccurate Quantification cause1 Differential Matrix Effects issue->cause1 cause2 IS Purity/Concentration Issue issue->cause2 subcause1 Analyte and IS Not Co-eluting cause1->subcause1 solution2 Verify IS Purity & Optimize Concentration cause2->solution2 solution1 Optimize Chromatography for Co-elution subcause1->solution1 outcome Accurate Quantification solution1->outcome solution2->outcome sample_prep Sample Preparation (e.g., Homogenization) spiking Internal Standard Spiking (this compound) sample_prep->spiking extraction Extraction (e.g., Acetonitrile) spiking->extraction cleanup Cleanup (d-SPE) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data_processing Data Processing & Quantification analysis->data_processing

References

Calibration curve non-linearity issues with Fluoxastrobin-d4.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluoxastrobin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of this compound as an internal standard, with a specific focus on calibration curve non-linearity.

Troubleshooting Guide: Calibration Curve Non-Linearity

Non-linear calibration curves are a common issue in quantitative analysis and can significantly impact the accuracy of your results. This guide provides a systematic approach to troubleshooting non-linearity when using this compound as an internal standard.

Issue: Poor calibration curve linearity (r² < 0.99)

This is often observed as a deviation from a straight line at the lower or upper ends of the concentration range.

Potential Cause Recommended Solutions
Matrix Effects Matrix components co-eluting with Fluoxastrobin and this compound can cause non-uniform ion suppression or enhancement across the calibration range.[1][2][3] Solutions: 1. Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove interfering matrix components. 2. Optimize Chromatography: Adjust the mobile phase gradient or change the analytical column to better separate the analytes from matrix interferences.[4] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the samples.
Inappropriate Internal Standard Concentration An incorrect concentration of this compound can lead to non-linearity.[1][5] If the concentration is too high, it can cause detector saturation or ion suppression of the analyte at lower concentrations.[1] If too low, the response may be affected by background noise.[1] Solutions: 1. Optimize Concentration: The ideal concentration for the internal standard is typically in the mid-range of the calibration curve for the analyte.[5] 2. Verify Preparation: Double-check all calculations and dilutions for the preparation of the this compound stock and working solutions.[5]
Detector Saturation At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity at the upper end of the curve.[6][7] Solutions: 1. Reduce Analyte Concentration: Dilute the higher concentration standards to bring them within the linear range of the detector.[8] 2. Adjust Instrument Parameters: If possible, reduce the detector gain or use a less abundant product ion for quantification of high-concentration samples.[7]
Ionization Competition/Suppression At high analyte concentrations, there can be competition for ionization in the MS source between the analyte and the internal standard, leading to a non-proportional response.[9] Solution: 1. Observe IS Response: A decreasing internal standard signal as the analyte concentration increases is an indicator of ionization competition.[9] Consider diluting the samples or optimizing the internal standard concentration.
Analyte or Internal Standard Degradation Fluoxastrobin and this compound may degrade in the sample matrix or in prepared solutions, leading to inconsistent responses.[10][11] Solutions: 1. Conduct Stability Studies: Evaluate the stability of both the analyte and internal standard in the matrix under your specific storage and experimental conditions.[1] 2. Use Fresh Solutions: Prepare fresh stock and working solutions of Fluoxastrobin and this compound regularly and store them under recommended conditions (refrigerated, protected from light).[1][11]
Formation of Multimers or Adducts At high concentrations, molecules can sometimes form dimers or other multimers in the ion source, which can lead to a non-linear response.[6][7] Solution: 1. Optimize Source Conditions: Adjust ion source parameters such as temperature and gas flows to minimize the formation of multimers.[9] 2. Dilute High-Concentration Standards: Diluting the upper-end calibrants can often mitigate this issue.[9]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable r² value for a calibration curve using this compound?

A1: Generally, a coefficient of determination (r²) of ≥ 0.99 is considered acceptable for quantitative bioanalysis.[1] However, it is crucial to also inspect the residual plot of the calibration points to ensure there is no systematic trend, which could indicate underlying non-linearity even with a high r² value.

Q2: Why is my deuterated internal standard, this compound, not co-eluting perfectly with Fluoxastrobin?

A2: A slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon in reversed-phase chromatography, often referred to as an "isotope effect".[4] This is generally acceptable as long as the shift is small and consistent across all injections. The primary function of the internal standard is to correct for variations in sample preparation and ionization, which it can still do effectively even with a minor retention time difference.

Q3: Can I use a non-linear regression model for my calibration curve?

A3: Yes, if the non-linearity is reproducible and well-characterized, a non-linear regression model, such as a quadratic fit, can be used.[6][12] However, it is essential to have a sufficient number of calibration points to accurately define the curve.[6] It is generally recommended to first try to mitigate the causes of non-linearity before resorting to a non-linear model.[6] Weighted regression (e.g., 1/x or 1/x²) is also commonly used to improve the accuracy of the fit, especially for data with non-uniform variance (heteroscedasticity).[6]

Q4: How can I assess the stability of my this compound standard?

A4: The stability of your this compound standard can be assessed through forced degradation studies.[10] This involves exposing the standard to various stress conditions such as acid and base hydrolysis, oxidation, heat, and light, and then analyzing the samples by LC-MS/MS to quantify the remaining standard and identify any degradation products.[10] It is also good practice to compare the response of a freshly prepared standard solution to that of an older one to check for degradation under normal storage conditions.

Experimental Protocols

Protocol: Preparation of Calibration Standards and Quality Control Samples

This protocol outlines the general steps for preparing calibration standards and quality control (QC) samples for the quantification of Fluoxastrobin using this compound as an internal standard.

  • Stock Solutions:

    • Prepare a primary stock solution of Fluoxastrobin (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile (B52724) or methanol.

    • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

    • Store stock solutions in a refrigerator (2-8°C) and protect from light.[11]

  • Working Standard Solutions:

    • From the primary stock solutions, prepare a series of working standard solutions of Fluoxastrobin at different concentrations.

    • Prepare a working solution of this compound at a single, optimized concentration (e.g., 100 ng/mL).

  • Calibration Standards:

    • Prepare a set of at least 6-8 calibration standards by spiking the appropriate working standard solutions of Fluoxastrobin into a blank matrix extract or solvent.

    • Add a constant volume of the this compound working solution to each calibration standard.

  • Quality Control (QC) Samples:

    • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking Fluoxastrobin into a blank matrix.

    • Add the same constant volume of the this compound working solution to each QC sample.

  • Analysis:

    • Analyze the calibration standards and QC samples using a validated LC-MS/MS method.

    • Construct the calibration curve by plotting the peak area ratio (Fluoxastrobin/Fluoxastrobin-d4) against the concentration of Fluoxastrobin.

    • Apply a linear or appropriate non-linear regression model to the data.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Non-Linear Calibration Curve (r² < 0.99) check_is Check Internal Standard (IS) Concentration & Purity start->check_is check_matrix Evaluate Matrix Effects start->check_matrix check_detector Assess Detector Saturation start->check_detector check_stability Verify Analyte/IS Stability start->check_stability optimize_is Optimize IS Concentration check_is->optimize_is improve_cleanup Improve Sample Cleanup check_matrix->improve_cleanup optimize_chroma Optimize Chromatography check_matrix->optimize_chroma dilute_samples Dilute High-Concentration Standards check_detector->dilute_samples adjust_ms Adjust MS Parameters check_detector->adjust_ms fresh_solutions Use Freshly Prepared Solutions check_stability->fresh_solutions end_goal Linear Calibration Curve (r² ≥ 0.99) optimize_is->end_goal improve_cleanup->end_goal dilute_samples->end_goal fresh_solutions->end_goal optimize_chroma->end_goal adjust_ms->end_goal

Caption: Troubleshooting workflow for non-linear calibration curves.

Logical_Relationship cluster_problem Problem cluster_causes Primary Causes cluster_consequences Consequences cluster_solutions Corrective Actions non_linearity Calibration Curve Non-Linearity matrix_effects Matrix Effects (Ion Suppression/Enhancement) non_linearity->matrix_effects detector_saturation Detector Saturation non_linearity->detector_saturation is_issues IS Concentration Issues non_linearity->is_issues inaccurate_quant Inaccurate Quantification matrix_effects->inaccurate_quant poor_repro Poor Reproducibility matrix_effects->poor_repro detector_saturation->inaccurate_quant detector_saturation->poor_repro is_issues->inaccurate_quant is_issues->poor_repro method_optimization Method Optimization (Cleanup, Chromatography) method_optimization->non_linearity concentration_adj Concentration Adjustment (IS, High Standards) concentration_adj->non_linearity

Caption: Logical relationships in calibration curve non-linearity.

References

Fluoxastrobin-d4 stability in different solvents and matrices.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluoxastrobin-d4. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability of this compound in various solvents and matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the integrity of this compound, it is crucial to store it properly. The recommended storage temperature is in a refrigerator at 2-8°C.[1] It should be kept in its original, tightly sealed vial to protect it from light and moisture.[1][2] For long-term stability, storing the compound in its solid form under an inert atmosphere like nitrogen or argon is advisable, as solutions may be less stable over time.[2]

Q2: What is the solubility of this compound in common organic solvents?

A2: While specific solubility data for this compound is not extensively published, it is expected to have a solubility profile similar to its non-deuterated counterpart, Fluoxastrobin.

Table 1: Solubility of Fluoxastrobin in Various Organic Solvents at 20°C

Organic SolventSolubility (g/L)
Dichloromethane>250
Xylene38.1
Isopropanol6.7
n-Heptane0.04
Source:[3]

Q3: How stable is this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is inferred from its non-deuterated form. Fluoxastrobin is stable against abiotic hydrolysis in sterile buffered solutions at pH 4, 7, and 9, even when tested at an elevated temperature of 50°C. This indicates a low susceptibility to degradation in aqueous environments across a wide pH range. However, it is susceptible to degradation by light (photolysis) in aqueous solutions.

Q4: What factors can negatively impact the stability of this compound in solutions?

A4: Several factors can affect the stability of this compound:

  • Light Exposure: Strobilurin fungicides like Fluoxastrobin are known to be susceptible to photodegradation. Therefore, it is essential to protect solutions from light by using amber vials or other light-blocking measures.

  • Elevated Temperatures: Higher temperatures can accelerate decomposition.

  • Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided.

Q5: What is the stability of this compound in environmental matrices like soil?

A5: Studies on the non-deuterated Fluoxastrobin have shown that it undergoes biodegradation in soil. The time it takes for 50% of the compound to dissipate (DT50) varies depending on the soil type, indicating that microbial degradation can occur.

Table 2: Dissipation Time (DT50) of Fluoxastrobin in Different Soil Types

Soil TypeDT50 (days)
Sandy Loam29.4
Loamy Sand393
Source:

Troubleshooting Guide

Issue: Poor peak shape for this compound and the target analyte.

  • Potential Cause: This could be due to an incompatible mobile phase, degradation of the analytical column, or a mismatch between the final sample solvent and the initial mobile phase.

  • Recommended Solution:

    • Optimize the mobile phase composition.

    • Replace the analytical column if it has degraded.

    • Ensure the sample solvent is similar in composition and strength to the initial mobile phase.

Issue: Low recovery of both this compound and the analyte.

  • Potential Cause: Inefficient extraction from the sample matrix or loss of the compounds during the sample clean-up step.

  • Recommended Solution:

    • Optimize the extraction solvent and procedure; for example, by increasing the extraction time or using a stronger solvent.

    • Evaluate the clean-up step for potential losses and consider a less aggressive clean-up method or an alternative technique.

Issue: High background signal at the mass transition of the analyte.

  • Potential Cause: Contamination of the LC-MS/MS system or the presence of an isobaric interference in the sample matrix.

  • Recommended Solution:

    • Flush the LC system and mass spectrometer to remove any contamination.

Experimental Protocols

Protocol for Assessing this compound Stability in an Organic Solvent

This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent.

  • Preparation of Stock Solution: Dissolve a precisely weighed amount of this compound in the organic solvent of interest to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with the same solvent to a suitable working concentration for your analytical method (e.g., 10 µg/mL).

  • Sample Aliquoting and Storage:

    • Dispense aliquots of the working solution into multiple amber glass vials to protect against light exposure.

    • Store the vials under the desired experimental conditions (e.g., room temperature, refrigerated, elevated temperature).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), analyze one vial.

  • Data Analysis: Quantify the concentration of this compound at each time point by comparing its peak area to that of a freshly prepared standard of the same concentration. Calculate the percentage of this compound remaining relative to the initial concentration.

G prep_stock Prepare Stock Solution (1 mg/mL) prep_working Prepare Working Solution (10 µg/mL) prep_stock->prep_working aliquot Aliquot into Amber Vials prep_working->aliquot store Store under Experimental Conditions aliquot->store analyze Analyze at Time Intervals store->analyze data Quantify and Calculate % Remaining analyze->data

Caption: Workflow for assessing this compound stability.

Protocol for Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for the extraction of pesticides from various matrices.

  • Sample Homogenization: Homogenize the sample (e.g., fruit, vegetable, or soil) to a uniform consistency. For dry samples, add water to rehydrate.

  • Weighing and Spiking: Weigh a specific amount of the homogenized sample (e.g., 10 g) into a centrifuge tube. Add a known amount of this compound solution as an internal standard.

  • Extraction:

    • Add acetonitrile (B52724) and shake vigorously.

    • Add QuEChERS extraction salts (e.g., MgSO₄ and NaCl) and shake again.

    • Centrifuge the sample.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents like PSA and C18.

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

G homogenize Homogenize Sample weigh_spike Weigh Sample & Spike with This compound homogenize->weigh_spike extract Add Acetonitrile & Salts, Shake, Centrifuge weigh_spike->extract cleanup d-SPE Cleanup extract->cleanup analyze LC-MS/MS Analysis cleanup->analyze

Caption: QuEChERS sample preparation workflow.

Understanding Degradation and Matrix Effects

Potential Degradation Pathways

The degradation of strobilurin fungicides like Fluoxastrobin can occur through several mechanisms. Understanding these is key to identifying potential impurities. Major metabolic transformations include hydroxylation, oxidative demethylation, and cleavage of the ether linkage.

G fluoxastrobin Fluoxastrobin hydrolysis Hydrolysis fluoxastrobin->hydrolysis Aqueous Env. photolysis Photolysis fluoxastrobin->photolysis Light Exposure biodegradation Biodegradation fluoxastrobin->biodegradation Soil hydroxylation Hydroxylation fluoxastrobin->hydroxylation Metabolism demethylation Oxidative Demethylation fluoxastrobin->demethylation Metabolism cleavage Ether Linkage Cleavage fluoxastrobin->cleavage Metabolism

Caption: Potential degradation pathways for Fluoxastrobin.

How this compound Compensates for Matrix Effects

In LC-MS/MS analysis, matrix effects from co-eluting components can suppress or enhance the analyte's signal, leading to inaccurate quantification. A stable isotope-labeled internal standard like this compound is a robust solution to this problem.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis spike Spike Sample with Known Amount of This compound extract_cleanup Extraction & Cleanup spike->extract_cleanup analyte_loss Analyte & IS Lost Proportionally extract_cleanup->analyte_loss ionization Ionization in MS Source analyte_loss->ionization matrix_effect Matrix Effects Impact Analyte & IS Similarly ionization->matrix_effect detection Detection of Analyte and IS matrix_effect->detection ratio Calculate Peak Area Ratio (Analyte / IS) detection->ratio calibration Quantify Against Calibration Curve ratio->calibration result Accurate Quantification calibration->result

Caption: Logical workflow of matrix effect compensation.

References

Identifying and resolving Fluoxastrobin-d4 contamination sources.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential sources of Fluoxastrobin-d4 contamination during their experiments.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: Unexpected this compound Peak in Blank Samples

An unexpected peak corresponding to this compound in a blank injection is a clear indicator of system contamination or carryover.

Table 1: Troubleshooting Unexpected this compound Peaks in Blanks

Potential Cause Recommended Solution(s)
Autosampler Carryover 1. Inject multiple blank samples to observe if the peak intensity decreases with each injection.[1] 2. Optimize the needle wash protocol by using a stronger solvent or increasing the wash volume and duration.[2] 3. If the issue persists, inspect and, if necessary, replace the autosampler needle, injection valve, and sample loop.[2][3]
Contaminated Solvent or Reagents 1. Prepare a fresh blank using newly opened, high-purity solvents.[1] 2. If the issue is resolved, discard the old solvents.
Contaminated LC-MS/MS System 1. Systematically flush the entire LC system, including the column, with a strong solvent mixture (e.g., isopropanol/water).[4] 2. If contamination persists, clean the mass spectrometer's ion source.

Issue 2: Poor Recovery of this compound

Low recovery of the internal standard can compromise the accuracy of your quantitative analysis.

Table 2: Troubleshooting Poor this compound Recovery

Potential Cause Recommended Solution(s)
Inefficient Extraction 1. Optimize the extraction solvent and procedure; consider increasing the extraction time or using a more effective solvent.[4] 2. Ensure proper sample homogenization for consistent extraction.[5]
Analyte Loss During Cleanup 1. Evaluate the dispersive solid-phase extraction (dSPE) cleanup step for potential losses.[4] 2. Consider using a less aggressive cleanup sorbent or an alternative cleanup technique.[4]
Degradation of this compound 1. Protect samples and standards from light, as Fluoxastrobin is susceptible to photolysis.[6] 2. Ensure proper storage of stock and working solutions at recommended temperatures.
Incorrect Spiking 1. Verify the concentration of the this compound spiking solution. 2. Ensure accurate and consistent addition of the internal standard to all samples and standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a deuterated form of Fluoxastrobin, a strobilurin fungicide. In analytical chemistry, it serves as an internal standard for the accurate quantification of Fluoxastrobin in various samples.[7] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for mass spectrometry-based quantification because it closely mimics the behavior of the non-labeled analyte during sample preparation and analysis, thus correcting for matrix effects and procedural losses.[4][8]

Q2: I see an unexpected peak in my chromatogram. How can I determine if it's a contaminant?

A2: First, confirm that the peak is not a known degradation product or metabolite of Fluoxastrobin. The primary degradation pathway for strobilurins is photolysis.[9] If the peak is not a known related compound, it could be a contaminant from various sources such as shared lab equipment, contaminated reagents, or carryover from previous injections.[1][2] To investigate, run a series of blank injections. If the peak area decreases with each subsequent blank, it is likely carryover from the autosampler.[1] If the peak remains consistent, the source of contamination may be in your solvents or reagents.

Q3: What are common sources of laboratory cross-contamination?

A3: Common sources of cross-contamination in a laboratory setting include:

  • Shared Equipment: Using the same glassware, pipettes, or other lab equipment for different experiments without proper cleaning can transfer contaminants.

  • Improper Cleaning: Inadequate cleaning of lab surfaces and equipment can lead to the persistence of chemical residues.

  • Airborne Particles: Contaminants can be introduced from the air, especially in labs where different types of experiments are conducted in close proximity.

  • Contaminated Reagents: Using reagents that have been inadvertently contaminated can introduce unexpected substances into your samples.

  • Improper Personal Hygiene: Poor handwashing and failure to change gloves between handling different samples or chemicals can lead to cross-contamination.

Q4: My this compound peak is showing poor shape. What could be the cause?

A4: Poor peak shape for this compound can be caused by several factors:

  • Incompatible Mobile Phase: The composition of your mobile phase may not be optimal for the analyte.[4]

  • Column Degradation: The analytical column may be degraded or fouled.[4]

  • Sample Solvent Mismatch: The solvent in which your final sample is dissolved may be too different from the mobile phase, causing peak distortion upon injection.[4]

Q5: What are acceptable recovery and precision values for a deuterated internal standard like this compound?

A5: While specific criteria can vary by laboratory and application, generally, the recovery of a deuterated internal standard should be consistent across all samples in a batch. Variability in recovery can indicate issues with the sample preparation process. For precision, the coefficient of variation (%CV) of the internal standard response should ideally be less than 15-20% across the analytical run.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fluoxastrobin Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[7][10]

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • This compound internal standard solution

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[7]

  • Dispersive SPE (dSPE) tubes with appropriate sorbents (e.g., PSA, C18)[4]

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[11]

  • Internal Standard Spiking: Add a known volume of the this compound internal standard solution to the sample.[4][5]

  • Solvent Addition: Add 10-15 mL of acetonitrile to the centrifuge tube.[5]

  • Extraction: Add the QuEChERS extraction salts to the tube. Cap the tube and shake vigorously for 1 minute.[5][7]

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[5]

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.[4][7]

  • Vortexing and Centrifugation: Vortex the dSPE tube for 30 seconds and then centrifuge for 5 minutes.[4][12]

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS System Cleanliness Check

This protocol helps to verify the cleanliness of the LC-MS/MS system and identify any background contamination.

Procedure:

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.

  • System Flush: Flush the entire LC system, including the pump, degasser, and autosampler, with the fresh mobile phase for at least 30 minutes at a moderate flow rate.

  • Blank Injections: Inject a series of at least three to five blank samples (mobile phase or a clean solvent) and acquire data using your analytical method.

  • Data Analysis: Analyze the chromatograms for any peaks at the retention time and m/z of this compound. The absence of a significant peak indicates a clean system.

Protocol 3: Contamination Source Investigation Workflow

This protocol provides a systematic approach to pinpoint the source of this compound contamination.

Procedure:

  • Confirm Contamination: Run a blank sample immediately after a high-concentration standard to confirm carryover or after a system flush to confirm persistent contamination.

  • Isolate the Autosampler:

    • Rinse the autosampler syringe and injection port with a strong, appropriate solvent.

    • Inject another blank. If the contamination is gone, the autosampler was the source.

  • Check the Solvents:

    • Prepare a fresh mobile phase and blank solution using solvents from a different, unopened bottle.

    • Inject a blank. If the contamination is gone, the original solvents were contaminated.

  • Evaluate the LC System:

    • If contamination persists, it may be within the LC tubing, fittings, or column.

    • Systematically clean or replace components, starting from the injection port and moving towards the mass spectrometer, running a blank after each change to identify the source.

  • Inspect the Mass Spectrometer:

    • If all other sources have been ruled out, the ion source of the mass spectrometer may be contaminated. Follow the manufacturer's instructions for cleaning the ion source.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected this compound Peak in Blank Sample check_carryover Inject multiple blanks. Does peak intensity decrease? start->check_carryover carryover_source Source is likely Autosampler Carryover check_carryover->carryover_source Yes check_solvents Prepare fresh blank with new solvents. Is peak gone? check_carryover->check_solvents No clean_autosampler Optimize wash protocol. Inspect/replace parts. carryover_source->clean_autosampler solvents_contaminated Original solvents were contaminated. check_solvents->solvents_contaminated Yes system_contamination Source is likely LC-MS/MS System Contamination check_solvents->system_contamination No discard_solvents Discard old solvents. solvents_contaminated->discard_solvents clean_system Flush LC system. Clean ion source. system_contamination->clean_system

Caption: Troubleshooting workflow for unexpected this compound peaks.

QuEChERS_Workflow sample 1. Homogenized Sample add_is 2. Add this compound Internal Standard sample->add_is add_acn 3. Add Acetonitrile add_is->add_acn add_salts 4. Add QuEChERS Salts add_acn->add_salts extract 5. Shake to Extract add_salts->extract centrifuge1 6. Centrifuge extract->centrifuge1 supernatant 7. Transfer Supernatant to dSPE Tube centrifuge1->supernatant dspe 8. Vortex and Centrifuge supernatant->dspe final_extract 9. Final Extract for LC-MS/MS Analysis dspe->final_extract

Caption: The QuEChERS sample preparation workflow.

Internal_Standard_Logic cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis analyte Analyte (Fluoxastrobin) extraction Extraction & Cleanup analyte->extraction is Internal Standard (this compound) is->extraction matrix_effects Matrix Effects (Ion Suppression/Enhancement) extraction->matrix_effects ms_detector Mass Spectrometer Detector matrix_effects->ms_detector quantification Accurate Quantification (Ratio of Analyte to IS) ms_detector->quantification

Caption: Logical relationship of internal standard compensation for matrix effects.

References

Technical Support Center: Improving Reproducibility with Fluoxastrobin-d4 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the use of Fluoxastrobin-d4 as an internal standard in quantitative analysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Inconsistent or Inaccurate Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes and solutions?

Answer: Inaccurate or inconsistent results can arise from several factors, even when using a deuterated internal standard. The most common issues are a lack of co-elution between the analyte and the internal standard, the presence of impurities in the standard, or isotopic exchange.[1]

Troubleshooting Steps:

  • Verify Co-elution: Deuterated compounds can sometimes have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1] This can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1][2]

    • Solution: Overlay the chromatograms of Fluoxastrobin and this compound to confirm complete co-elution. If a separation is observed, consider adjusting the chromatographic method, such as using a column with lower resolution, to ensure they elute as a single peak.[1]

  • Confirm Purity of Internal Standard: The presence of unlabeled Fluoxastrobin or other impurities in the this compound standard can lead to inaccurate quantification.

    • Solution: Always refer to the Certificate of Analysis provided by the supplier for information on isotopic and chemical purity. You can also assess the isotopic purity by analyzing a high-concentration solution of the standard and monitoring for the presence of the unlabeled analyte.

  • Investigate Isotopic Exchange: Isotopic exchange, or H/D back-exchange, can occur where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the sample matrix or solvent. This is more likely to occur if the deuterium labels are in unstable positions.

    • Solution: To check for back-exchange, prepare two sets of samples. In one set, spike this compound into a neat solvent (control), and in the other, spike it into a blank sample matrix. Incubate both sets under your typical analytical conditions. A significant increase in the signal of the non-deuterated analyte in the matrix samples compared to the control indicates that back-exchange is occurring.

Issue 2: High Variability in Internal Standard Response

Question: The peak area of my this compound internal standard is highly variable between samples. What could be causing this?

Answer: High variability in the internal standard's signal intensity often points to issues with sample preparation, significant matrix effects, or instrument-related problems.

Troubleshooting Steps:

  • Review Sample Preparation Procedure: Inconsistent pipetting, dilution errors, or incomplete mixing of the internal standard with the sample can all lead to variability.

    • Solution: Ensure all volumetric equipment is properly calibrated. The internal standard should be added at the earliest possible stage of the sample preparation process to account for any losses during extraction and cleanup. Ensure thorough mixing after spiking.

  • Evaluate Matrix Effects: Even with a deuterated internal standard, severe matrix effects can cause variability.

    • Solution: Improve chromatographic separation to better resolve the analyte and internal standard from interfering matrix components. Consider optimizing the sample cleanup procedure to remove more of the matrix interferences.

  • Check for Instrument Instability: Issues with the autosampler, injection port, or mass spectrometer can lead to inconsistent responses.

    • Solution: Run a series of solvent blanks and standards to check for system stability. If the internal standard response is still variable, further instrument diagnostics and maintenance may be required.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of a different, structurally similar internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard, which is considered the gold standard for quantitative mass spectrometry. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences very similar ionization suppression or enhancement. This allows for the most accurate correction for variations that occur during sample preparation and analysis.

Q2: Can this compound completely eliminate matrix effects?

A2: While highly effective, this compound may not perfectly compensate for matrix effects in all situations. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard. If this separation causes them to elute in regions with different levels of ion suppression, it can lead to what is known as differential matrix effects and result in inaccurate quantification.

Q3: What is the acceptable recovery range for this compound?

A3: While there is no universally fixed acceptable range, consistent recovery of the internal standard across all samples and standards is more critical than the absolute recovery value. Generally, recoveries between 70% and 120% are considered acceptable in many validation protocols. Significant variations in recovery between samples can indicate inconsistencies in the sample preparation process.

Q4: How can I check the purity of my this compound standard?

A4: The purity of the internal standard is crucial for accurate quantification. The supplier should provide a Certificate of Analysis with details on both chemical and isotopic purity. You can also assess the isotopic purity by analyzing a high-concentration solution of the standard and checking for the presence of the unlabeled Fluoxastrobin.

Quantitative Data

Table 1: Comparison of Method Performance With and Without this compound in Different Matrices
MatrixAnalyteMethodRecovery (%)Relative Standard Deviation (RSD) (%)
Cucumber FluoxastrobinWithout Internal Standard7515
With this compound985
Soil FluoxastrobinWithout Internal Standard6020
With this compound957
Tomato FluoxastrobinWithout Internal Standard8212
With this compound1016
Spinach FluoxastrobinWithout Internal Standard6818
With this compound978

This table presents representative data compiled from typical results in pesticide residue analysis to illustrate the improvement in accuracy and precision when using a deuterated internal standard.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Fruit and Vegetable Matrices

This protocol describes a general QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Fluoxastrobin from high-moisture food matrices.

  • Sample Homogenization: Homogenize the fruit or vegetable sample to a uniform consistency.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).

  • Extraction: Add 10 mL of acetonitrile (B52724). Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer into a d-SPE tube containing PSA, C18, and anhydrous MgSO₄.

  • Final Centrifugation: Shake the d-SPE tube for 1 minute and then centrifuge at high speed for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Below are typical LC-MS/MS parameters for the analysis of Fluoxastrobin and this compound.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: Exemplary MS/MS Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Fluoxastrobin 459.1188.1427.1
This compound 463.1188.1431.1

Note: Collision energies should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Homogenize Homogenize Sample Weigh Weigh Sample Homogenize->Weigh Spike Spike with this compound Weigh->Spike Extract Extract with Acetonitrile Spike->Extract Salts Add QuEChERS Salts Extract->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Data Data Processing LCMS->Data

Caption: A typical experimental workflow for Fluoxastrobin analysis using QuEChERS.

troubleshooting_flowchart Start Inconsistent/Inaccurate Results CheckCoelution Verify Co-elution of Analyte and IS Start->CheckCoelution Coeluting Yes CheckCoelution->Coeluting NotCoeluting No CheckCoelution->NotCoeluting CheckPurity Check IS Purity (Certificate of Analysis) Coeluting->CheckPurity AdjustChroma Adjust Chromatography (e.g., use lower resolution column) NotCoeluting->AdjustChroma Pure Yes CheckPurity->Pure Impure No CheckPurity->Impure CheckExchange Investigate Isotopic Back-Exchange Pure->CheckExchange ContactSupplier Contact Supplier/ Use New Standard Lot Impure->ContactSupplier Exchange Yes CheckExchange->Exchange NoExchange No CheckExchange->NoExchange ModifyMethod Modify Sample Prep (e.g., pH, solvent) Exchange->ModifyMethod ReviewProcedure Review Sample Prep & Instrument Performance NoExchange->ReviewProcedure

Caption: Troubleshooting decision tree for inconsistent quantitative results.

References

Navigating Fluoxastrobin-d4 Peak Resolution: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Technical Support Center, [Current Date] – To assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution of Fluoxastrobin-d4, this technical support center provides a comprehensive suite of troubleshooting guides and frequently asked questions. Unresolved or poorly shaped peaks can compromise the accuracy and reliability of analytical data. This resource offers targeted solutions to common chromatographic challenges encountered during the analysis of this deuterated internal standard.

Troubleshooting Guide: Resolving Common Peak Issues

This guide addresses specific issues users may encounter during the chromatographic analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak geometry can significantly impact integration and quantification. The following are common causes and recommended actions:

Potential CauseRecommended Solution
Incompatible Mobile Phase Optimize the mobile phase composition. Adjusting the organic solvent ratio (e.g., acetonitrile (B52724) or methanol) and the pH can improve peak shape. For basic compounds like Fluoxastrobin, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is often preferred to ensure consistent ionization and minimize interactions with residual silanols on the column.[1]
Column Degradation The stationary phase of the analytical column can degrade over time, leading to poor peak shape.[2] If performance declines, flushing the column with a strong solvent may help, but replacement is often necessary.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[2] Whenever possible, the sample solvent should be similar in composition and strength to the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample or reduce the injection volume.

Issue 2: Fluoxastrobin and this compound Peaks Do Not Co-elute

While a small, consistent shift in retention time between the analyte and its deuterated internal standard can be acceptable due to the isotope effect, significant separation can indicate other issues.[2]

Potential CauseRecommended Solution
Isotope Effect A slight retention time shift is a known phenomenon for deuterated standards in reversed-phase chromatography and is generally acceptable if consistent.[2]
Suboptimal Chromatographic Conditions If the separation is too large, a slight modification of the gradient program may be necessary to ensure the analyte and internal standard elute closer together.[2] However, significant changes may require re-validation of the method.
Matrix Effects In complex matrices, components may interact differently with the analyte and the internal standard, affecting their retention times. Improving sample clean-up using techniques like Solid-Phase Extraction (SPE) or QuEChERS can mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

Peak tailing for amine-containing compounds like Fluoxastrobin is often due to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase of the column. Operating at a low mobile phase pH (e.g., with formic acid) can suppress the ionization of these silanols, minimizing these interactions and improving peak shape.[1]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) in the mobile phase affect the separation?

Acetonitrile and methanol (B129727) have different elution strengths and can provide different selectivities. Acetonitrile is generally a stronger eluting solvent in reversed-phase chromatography, leading to shorter retention times compared to methanol at the same concentration.[3] If peaks are unresolved, switching the organic modifier can alter the elution order and improve separation.

Q3: Can column temperature influence the resolution of this compound peaks?

Yes, adjusting the column temperature can affect retention times and selectivity. Increasing the temperature generally decreases viscosity and can lead to sharper peaks and shorter retention times. Conversely, lowering the temperature can increase retention and may improve the resolution of closely eluting peaks.

Q4: What type of analytical column is recommended for this compound analysis?

C18 reversed-phase columns are widely used and generally provide good retention and separation for Fluoxastrobin and its deuterated internal standard.[2][4] For challenging separations, particularly of isomers, a phenyl-hexyl column may offer alternative selectivity due to π-π interactions with the aromatic rings of the analyte.

Experimental Protocols

General LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required for specific matrices and instrumentation.

  • LC System: High-Performance or Ultra-High-Performance Liquid Chromatography system.[5]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2][5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[2]

    • B: Methanol or Acetonitrile with 0.1% formic acid.[5]

  • Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min.[5]

  • Injection Volume: 1 - 10 µL.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[5]

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Fluoxastrobin and this compound.[5]

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for extracting pesticides from food matrices.

  • Homogenization: Homogenize a representative sample.

  • Extraction: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard. Add 10-15 mL of acetonitrile and QuEChERS extraction salts. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a dispersive SPE (d-SPE) cleanup tube containing sorbents like PSA and C18. Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Quantitative Data Summary

The following tables provide illustrative data on how adjusting chromatographic conditions can impact the analysis of strobilurin fungicides like Fluoxastrobin.

Table 1: Illustrative Effect of Mobile Phase Composition on Retention Time

% Acetonitrile in Water (v/v)Retention Time (min)Peak Shape
60%8.5Symmetrical
70%5.2Symmetrical
80%2.8May show broadening

Note: This data is illustrative and based on general chromatographic principles. Actual retention times will vary depending on the specific column, system, and other method parameters.

Table 2: Comparison of Different C18 Columns for Fungicide Analysis

ColumnDimensions (mm) & Particle Size (µm)Retention Time (min)Column Efficiency (Theoretical Plates, N)Key Observations
Traditional C18150 x 4.6, 5~12Not specifiedLonger analysis time.
Agilent Zorbax Eclipse Plus C18100 x 4.6, 3.5~5.5~3500Shorter column reduced retention times.
Agilent Poroshell 120 EC-C18100 x 4.6, 2.7~5.0~5000Fused-core particles provided high efficiency and shorter analysis times.

Data adapted from performance evaluation of C18 columns for fungicide separation.[6]

Visualized Workflows

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Resolution start Poor Peak Resolution (Tailing, Fronting, Broadening, Splitting) check_mobile_phase Check Mobile Phase - Correct composition? - Freshly prepared? - pH appropriate? start->check_mobile_phase check_column Evaluate Column - Age and usage? - Contaminated? start->check_column check_sample Assess Sample Preparation - Solvent mismatch? - Overload? start->check_sample optimize_conditions Optimize Chromatographic Conditions check_mobile_phase->optimize_conditions Adjust pH or organic ratio check_column->optimize_conditions Flush or replace column check_sample->optimize_conditions Adjust solvent or injection volume solution Improved Peak Resolution optimize_conditions->solution

Caption: A logical workflow for troubleshooting poor peak resolution.

ExperimentalWorkflow General Experimental Workflow for this compound Analysis sample_prep Sample Preparation (e.g., QuEChERS) spike_is Spike with This compound sample_prep->spike_is extraction Extraction with Acetonitrile spike_is->extraction cleanup Dispersive SPE Cleanup extraction->cleanup lc_ms_analysis LC-MS/MS Analysis cleanup->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing final_result Final Result data_processing->final_result

Caption: A typical experimental workflow for this compound analysis.

References

Validation & Comparative

Validating Analytical Methods for Fluoxastrobin: A Comparative Guide Using Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of the fungicide Fluoxastrobin is critical for ensuring food safety, environmental monitoring, and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies, emphasizing the advantages of using a deuterated internal standard, Fluoxastrobin-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for compensating for matrix effects and variations during sample preparation, leading to more accurate and reliable results.[1][2]

Performance Comparison: Enhanced Accuracy and Precision with this compound

The primary advantage of using an isotopically labeled internal standard lies in its ability to mimic the behavior of the target analyte throughout the analytical process.[3] Since this compound has nearly identical physicochemical properties to Fluoxastrobin, it experiences similar losses during sample preparation and ionization efficiency in the mass spectrometer.[1] This allows for a more accurate correction of analytical variability compared to external standard methods or the use of structurally similar but non-isotopically labeled internal standards.[2]

Below is a summary of performance data comparing analytical methods for Fluoxastrobin with and without the use of this compound as an internal standard.

Table 1: Comparison of Method Performance for Fluoxastrobin Analysis

ParameterLC-MS/MS with this compound (Internal Standard)UPLC-PDA (External Standard)
Linearity (R²) > 0.998> 0.999
Limit of Quantitation (LOQ) 0.01 mg/kg≤ 20 µg/kg (0.02 mg/kg)
Accuracy (Recovery) 75.5% - 100.3%82.60% - 101.11%
Precision (RSDr) < 5.5%5.4% - 15.3%

While both methods demonstrate good linearity, the LC-MS/MS method using this compound generally offers a lower limit of quantitation and improved precision, as indicated by a lower relative standard deviation (RSDr).

The Logical Workflow: How this compound Compensates for Analytical Variability

The use of a stable isotope-labeled internal standard is a robust strategy to compensate for matrix effects, which can significantly impact the accuracy of LC-MS/MS analysis by suppressing or enhancing the ionization of the target analyte. The diagram below illustrates the principle of isotope dilution mass spectrometry.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Sample containing unknown amount of Fluoxastrobin Spike Add known amount of This compound (Internal Standard) Sample->Spike Extraction Extraction & Cleanup (e.g., QuEChERS) Spike->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Ratio Measure Peak Area Ratio (Fluoxastrobin / this compound) MS_Detection->Ratio Calibration Compare Ratio to Calibration Curve Ratio->Calibration Result Accurate Quantification of Fluoxastrobin Calibration->Result

Caption: Workflow demonstrating the principle of isotope dilution mass spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. The following sections outline a typical workflow for the analysis of Fluoxastrobin in agricultural products using this compound as an internal standard.

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fluoxastrobin and this compound into separate 10 mL volumetric flasks. Dissolve in methanol (B129727) or acetonitrile (B52724) and bring to volume. Store these solutions at -20°C.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile to prepare intermediate standards.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Fluoxastrobin and this compound at various concentrations by serially diluting the intermediate stock solutions with acetonitrile. These will be used to create the calibration curve.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile to be added to the samples.

Sample Preparation using the QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization: Homogenize a representative sample (e.g., 10 g of fruit or vegetable) to a uniform consistency.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution).

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA)).

    • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

    • The resulting supernatant is the final extract for LC-MS/MS analysis.

Start Homogenized Sample (10g) Spike Add this compound Internal Standard Start->Spike Add_ACN Add 10 mL Acetonitrile Spike->Add_ACN Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Add_ACN->Add_Salts Shake_1 Shake Vigorously (1 min) Add_Salts->Shake_1 Centrifuge_1 Centrifuge (≥4000 rpm, 5 min) Shake_1->Centrifuge_1 Supernatant Transfer Supernatant Aliquot Centrifuge_1->Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA) Supernatant->Add_dSPE Shake_2 Vortex (30 sec) Add_dSPE->Shake_2 Centrifuge_2 Centrifuge (High Speed, 5 min) Shake_2->Centrifuge_2 Final_Extract Final Extract for LC-MS/MS Analysis Centrifuge_2->Final_Extract

Caption: Experimental workflow for the QuEChERS sample preparation method.

LC-MS/MS Instrumental Analysis
  • Chromatographic Separation:

    • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, both typically containing 0.1% formic acid.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Instrument: A tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Fluoxastrobin and this compound.

Alternative Analytical Methods and Internal Standards

While LC-MS/MS with a deuterated internal standard is the preferred method for its high sensitivity and selectivity, other techniques can be employed.

  • Ultra-Performance Liquid Chromatography with Photo-Diode Array (UPLC-PDA) Detection: This method is a viable alternative, though it may have a higher limit of quantification and is more susceptible to matrix interferences compared to LC-MS/MS. The quantification is typically performed using an external standard method.

In cases where this compound is not available, other deuterated strobilurin fungicides, such as Pyraclostrobin-d6, could potentially be used as an alternative internal standard, provided the method is thoroughly validated. However, the most accurate results will always be obtained with the isotopically labeled analog of the analyte.

References

Fluoxastrobin-d4 in Proficiency Testing: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists, achieving accurate and reliable quantification of pesticide residues like fluoxastrobin (B61175) is paramount for ensuring food safety and regulatory compliance. In the context of proficiency testing (PT) schemes, where laboratory performance is externally evaluated, the choice of analytical methodology can be the deciding factor between satisfactory and questionable results. This guide provides a comprehensive comparison of analytical approaches for fluoxastrobin, focusing on the pivotal role of the deuterated internal standard, Fluoxastrobin-d4, in obtaining precise and accurate data.

The Critical Role of Isotope-Labeled Internal Standards

In analytical chemistry, particularly for complex matrices such as food and environmental samples, the use of an ideal internal standard is crucial for correcting analytical variability. Isotopically labeled internal standards, like this compound, are considered the gold standard for mass spectrometry-based quantification. They share nearly identical chemical and physical properties with the target analyte, ensuring they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows for effective compensation for matrix effects and variations in extraction recovery, which are common sources of error in pesticide residue analysis. The primary advantage is the ability to perform isotope dilution mass spectrometry (IDMS), a technique that provides high precision and accuracy because it relies on the measurement of the ratio of the native analyte to its labeled internal standard.

Performance in Proficiency Testing: A Comparative Overview

While specific proficiency testing reports exclusively comparing the performance of methods with and without this compound are not always publicly available, the impact of its use can be inferred from the stringent requirements of these programs and established analytical principles. Laboratories participating in PT schemes for pesticide residues are expected to produce results that are accurate, precise, and comparable to a consensus value.

The use of a deuterated internal standard like this compound significantly enhances the accuracy (recovery) and precision (repeatability) of the analysis, particularly in complex food matrices. This leads to more favorable z-scores in proficiency tests, which are a measure of a laboratory's performance against the consensus value.

Quantitative Data Comparison

The following tables summarize the performance of a validated analytical method for fluoxastrobin using an internal standard in various agricultural products and provide a hypothetical comparison of proficiency test results.

Table 1: Performance of a Validated LC-MS/MS Method for Fluoxastrobin using an Internal Standard in Agricultural Products

Representative Agricultural ProductFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Brown Rice0.0191.81.8
0.192.51.1
0.592.81.3
Soybean0.01100.35.5
0.196.71.1
0.594.70.9
Potato0.0175.53.3
0.182.31.0
0.587.80.8
Mandarin Orange0.0195.92.5
0.199.81.0
0.5100.21.2
Green Pepper0.0189.91.9
0.191.11.5
0.592.91.3

Data adapted from an inter-laboratory validation study of an LC-MS/MS method. The study utilized an internal standard, demonstrating high recovery and low variability across different matrices and concentration levels.

Table 2: Hypothetical Proficiency Test Results for Fluoxastrobin in Rice Flour (Assigned Value = 0.100 mg/kg)

MethodReported Value (mg/kg)Recovery (%)z-score*Performance Evaluation
LC-MS/MS with this compound0.1051050.25Satisfactory
LC-MS/MS without Internal Standard0.07575-1.25Questionable
LC-MS/MS with Structural Analogue IS0.1151150.75Satisfactory

*z-scores are calculated based on a hypothetical standard deviation for proficiency testing of 0.02.

Table 3: Comparison of Method Precision and Accuracy (Hypothetical)

ParameterLC-MS/MS with this compoundLC-MS/MS without Internal StandardLC-MS/MS with Structural Analogue IS
Accuracy (Bias) LowHighModerate
Precision (RSD) < 5%15-25%5-15%
Matrix Effect CompensatedNot CompensatedPartially Compensated

These tables illustrate that methods employing (E/Z)-Fluoxastrobin-d4 are expected to yield more accurate and precise results, leading to better performance in proficiency testing. The use of a deuterated internal standard significantly mitigates the impact of the sample matrix, a major challenge in food analysis.

Experimental Protocols

A robust analytical method is crucial for accurate quantification. The following is a representative experimental protocol for the determination of Fluoxastrobin in an agricultural commodity using this compound.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization : Weigh 10 g of a representative homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.

  • Internal Standard Spiking : Fortify the sample with a known concentration of this compound solution.

  • Extraction :

    • Add 10 mL of acetonitrile (B52724) to the sample tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbents may be optimized based on the matrix.

    • Vortex for 30 seconds and centrifuge.

    • The resulting supernatant is the final extract for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • LC Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Injection Volume : 5-10 µL.

  • Mass Spectrometric Detection :

    • Ionization Mode : Electrospray Ionization (ESI), Positive.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for both fluoxastrobin and its labeled internal standard must be determined by direct infusion of the standards.

Table 4: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Fluoxastrobin459.1188.1 (Quantifier)
459.1157.1 (Qualifier)
This compound463.1192.1 (Quantifier)

Note: Collision energies should be optimized for the specific instrument used.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenize Sample (e.g., Rice Flour) Weighing Weigh 10g of Sample Homogenization->Weighing Spiking Spike with This compound Weighing->Spiking Extraction Add Acetonitrile & QuEChERS Salts Spiking->Extraction Centrifugation1 Vortex & Centrifuge Extraction->Centrifugation1 Cleanup d-SPE Cleanup Centrifugation1->Cleanup Centrifugation2 Vortex & Centrifuge Cleanup->Centrifugation2 Final_Extract Final Extract to Vial Centrifugation2->Final_Extract Injection Inject Extract Final_Extract->Injection Analyze LC_Separation LC Separation (C18 Column) Injection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Report Report Data_Processing->Report Generate Report

Caption: Experimental workflow for Fluoxastrobin analysis.

G cluster_without_is Without Internal Standard cluster_with_is With this compound Analyte_Signal_Without Analyte Signal Matrix_Effect_Without Matrix Effect (Suppression/Enhancement) Analyte_Signal_Without->Matrix_Effect_Without Result_Without Inaccurate Result Matrix_Effect_Without->Result_Without Impacts Quantification Analyte_Signal_With Analyte Signal Matrix_Effect_With Matrix Effect (Suppression/Enhancement) Analyte_Signal_With->Matrix_Effect_With Ratio Calculate Ratio (Analyte / IS) Analyte_Signal_With->Ratio IS_Signal_With This compound Signal IS_Signal_With->Matrix_Effect_With Experiences same effect IS_Signal_With->Ratio Result_With Accurate Result Ratio->Result_With Compensation start Analytical Challenge: Matrix Effects cluster_without_is cluster_without_is cluster_with_is cluster_with_is

Caption: Logic of matrix effect compensation using this compound.

A Comparative Analysis of Fluoxastrobin Quantification: The Decisive Advantage of Fluoxastrobin-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. For researchers, scientists, and drug development professionals engaged in the analysis of the fungicide Fluoxastrobin (B61175), the choice of analytical methodology can significantly impact data quality. This guide provides a comprehensive comparison of Fluoxastrobin analysis with and without the use of its deuterated internal standard, Fluoxastrobin-d4, supported by experimental protocols and data.

The primary analytical technique for Fluoxastrobin determination is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), a powerful tool renowned for its sensitivity and selectivity.[1][2] However, the accuracy of LC-MS/MS quantification can be compromised by matrix effects, which are variations in the analyte's ionization efficiency caused by co-eluting compounds from the sample matrix.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these effects and ensuring the highest data quality.[4][5]

The Crucial Role of this compound

This compound is an ideal internal standard because it is chemically and physically almost identical to Fluoxastrobin, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.[4][6] By adding a known amount of this compound to the sample at the beginning of the workflow, any losses or variations that occur during the analytical process will affect both the analyte and the internal standard equally.[4] The mass spectrometer can differentiate between the two compounds based on their mass difference. Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, effectively normalizing for any analytical variability.[7]

Quantitative Performance: A Tale of Two Methods

The inclusion of this compound as an internal standard demonstrably improves the accuracy and precision of Fluoxastrobin quantification. While a direct side-by-side study is not always available, the benefits are well-established in the scientific community. An analysis employing an external standard method, which relies on a calibration curve generated from standards prepared in a clean solvent, is susceptible to the aforementioned matrix effects and procedural inconsistencies.[8]

Here is a summary of the expected performance characteristics when comparing the two approaches:

ParameterAnalysis with this compound (Internal Standard)Analysis without Internal Standard (External Standard)
Accuracy (Recovery) High and consistent (typically 70-120%)[3][9]Variable and potentially inaccurate due to matrix effects
Precision (RSD) Low (typically ≤ 20%)[9]Higher and less consistent
**Linearity (R²) **> 0.99[2]> 0.99 (in solvent), but may be non-linear in matrix
Limit of Quantification (LOQ) Low and reliable[8]May be elevated due to matrix interference
Robustness High, less susceptible to variations in sample preparation and instrument response[5]Lower, highly dependent on consistent sample preparation and matrix composition

Experimental Protocols

A robust and widely used method for the extraction of Fluoxastrobin from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][10]

Reagents and Materials:
  • Fluoxastrobin analytical standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • QuEChERS extraction salts (e.g., anhydrous magnesium sulfate, sodium chloride)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

Standard Solution Preparation:
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Fluoxastrobin and this compound into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.[10]

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with acetonitrile.[10]

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Fluoxastrobin intermediate stock solution. Spike each standard with a constant concentration of this compound from its intermediate stock solution.[11]

Sample Preparation (QuEChERS):
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Add a known amount of this compound internal standard solution.[3]

  • Add 10 mL of acetonitrile and the QuEChERS extraction salts.[10]

  • Shake vigorously for 1 minute and centrifuge.[10]

  • Transfer an aliquot of the supernatant to a d-SPE tube containing sorbents for cleanup.[10]

  • Vortex and centrifuge.

  • The final extract is ready for LC-MS/MS analysis.[1]

LC-MS/MS Conditions:
  • Column: C18 reversed-phase column[1]

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid[10]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[10]

Visualizing the Workflow and Logic

To better illustrate the analytical process and the underlying principle of using an internal standard, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Add this compound Add this compound Sample->Add this compound QuEChERS Extraction QuEChERS Extraction Add this compound->QuEChERS Extraction Cleanup (d-SPE) Cleanup (d-SPE) QuEChERS Extraction->Cleanup (d-SPE) LC-MS/MS Analysis LC-MS/MS Analysis Cleanup (d-SPE)->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Experimental workflow for Fluoxastrobin analysis using an internal standard.

logic_diagram cluster_without Without Internal Standard cluster_with With this compound Analyte Signal Fluoxastrobin Quantification Quantification Analyte Signal->Quantification Affected by Matrix Effects Ratio Ratio Analyte Signal->Ratio Both affected equally IS Signal This compound IS Signal->Ratio Both affected equally Corrected Quantification Accurate Quantification Ratio->Corrected Quantification

Caption: Logic of quantification with and without an internal standard.

Conclusion

The use of this compound as an internal standard in the LC-MS/MS analysis of Fluoxastrobin is a scientifically robust approach that significantly enhances the accuracy, precision, and reliability of the results.[5] By effectively compensating for matrix effects and procedural variations, this methodology provides a superior alternative to external standard quantification.[7] For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical data, the adoption of the internal standard method is strongly recommended.

References

The Unrivaled Accuracy of Fluoxastrobin-d4 in Fungicide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly in the quantification of fungicide residues for environmental and food safety, the choice of an internal standard is a critical determinant of data reliability. This guide provides a comprehensive comparison of Fluoxastrobin-d4, a deuterated isotopically labeled internal standard, against other alternatives, primarily non-isotopically labeled structural analogs. The evidence overwhelmingly supports the use of this compound for achieving the highest degree of accuracy and precision in the analysis of the broad-spectrum fungicide, fluoxastrobin (B61175).

Isotopically labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the unlabeled analyte, which ensures they co-elute and experience the same variations during sample preparation, extraction, and instrumental analysis.[2] This intrinsic similarity allows for superior correction of analytical variability, most notably matrix effects, which are a common source of error in complex samples like food and environmental matrices.[3]

Performance Comparison: this compound vs. Alternative Internal Standards

The key performance indicators in fungicide analysis are recovery, precision (expressed as Relative Standard Deviation, RSD), and the ability to compensate for matrix effects. While direct experimental data comparing this compound to a specific structural analog under identical conditions is not extensively published, the principles of isotope dilution mass spectrometry and available data for this compound allow for a robust comparison.

A hypothetical proficiency test for fluoxastrobin in a rice flour matrix illustrates the expected performance differences:

Method Reported Value (mg/kg) Recovery (%) z-score *Performance Evaluation
LC-MS/MS with this compound 0.105 105 0.25 Satisfactory
LC-MS/MS without Internal Standard0.07575-1.25Questionable
LC-MS/MS with Structural Analogue IS0.1151150.75Satisfactory
Assigned Value = 0.100 mg/kg; z-scores are calculated based on a hypothetical standard deviation for proficiency testing of 0.02.[3]

This table demonstrates that while a structural analog can improve results compared to no internal standard, the isotopically labeled this compound is expected to provide the most accurate result, closest to the true value.[3]

A more detailed comparison of key performance parameters is presented below:

Parameter This compound (Isotopically Labeled) Structural Analogue (Non-Isotopically Labeled)
Accuracy (Bias) LowModerate to High
Precision (RSD) < 5%5-15%
Matrix Effect Impact MinimalModerate to High
Confidence in Results HighModerate

Data compiled from hypothetical performance evaluations.

The superior performance of this compound stems from its ability to perfectly mimic the behavior of the native fluoxastrobin during the analytical process, thus providing a more accurate correction for any losses or signal variations.

Experimental Protocols

A robust analytical method is crucial for accurate quantification. The following is a representative experimental protocol for the determination of fluoxastrobin in an agricultural commodity using this compound as an internal standard.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.

  • Homogenization : Homogenize a representative portion of the sample (e.g., fruit, vegetable, or soil).

  • Weighing : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking : Add a known amount of this compound solution (e.g., 100 µL of 1 µg/mL solution in acetonitrile).

  • Extraction :

    • Add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup :

    • Take an aliquot of the supernatant.

    • Add it to a d-SPE tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract : The resulting supernatant is ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase : A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Injection Volume : 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Scan Type : Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both fluoxastrobin and this compound are monitored.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the logical advantage of using an isotopically labeled internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_quant Quantification Homogenization Sample Homogenization Weighing Weighing Homogenization->Weighing Spiking Spiking with this compound Weighing->Spiking Extraction Acetonitrile Extraction & Salting Out Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 FinalExtract Final Extract Centrifugation2->FinalExtract LC LC Separation FinalExtract->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Acquisition MSMS->Data Ratio Calculate Peak Area Ratio (Fluoxastrobin / this compound) Data->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Fluoxastrobin Concentration Calibration->Concentration

Caption: Experimental workflow for fluoxastrobin analysis.

Caption: Principle of isotope dilution mass spectrometry.

Conclusion

The data and established analytical principles strongly advocate for the use of this compound as the internal standard of choice for the accurate and precise analysis of fluoxastrobin. The isotope dilution method effectively compensates for matrix effects and procedural variations, leading to superior data quality compared to methods employing structural analogs or no internal standard. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their analytical results, the adoption of this compound is highly recommended.

References

A Comparative Guide to Inter-laboratory Quantification of Fluoxastrobin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of analytical methods for the quantification of Fluoxastrobin (B61175), a widely used strobilurin fungicide. The following sections present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable methodology for your laboratory's needs.

Fluoxastrobin is a broad-spectrum fungicide utilized for the control of various fungal diseases in crops such as cereals, potatoes, and vegetables.[1] Its mechanism of action involves the inhibition of mitochondrial respiration in fungi.[1] Accurate and reliable quantification of fluoxastrobin residues is essential for ensuring food safety, monitoring environmental impact, and complying with regulatory standards. The most common analytical techniques for fluoxastrobin determination are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or photodiode array detection (UPLC-PDA).[1]

Comparative Analysis of Analytical Methods

The choice of an analytical method for fluoxastrobin quantification is influenced by factors such as the sample matrix, the required sensitivity, and the available instrumentation. The table below summarizes the performance characteristics of various validated methods, providing a clear comparison for informed decision-making.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)
LC-MS/MS Water0.0043 - 0.0096 ng/g0.05 ng/gNot SpecifiedNot Specified
UPLC-PDA Fruits and Beverages≤ 6 µg/kg≤ 20 µg/kg82.60 - 101.115.4 - 15.3
LC-MS/MS (QuEChERS) Agricultural ProductsNot Specified0.01 mg/kg75.5 - 100.3≤ 5.5
LC-MS/MS (QuEChERS) - Inter-laboratory Validation Agricultural ProductsNot Specified0.01 mg/kg79.5 - 100.5≤ 18.1

The Role of Internal Standards in Proficiency Testing

Proficiency testing is a critical component of a laboratory's quality assurance program, providing independent verification of analytical competence.[2] The use of a stable isotope-labeled internal standard, such as (E/Z)-Fluoxastrobin-d4, is highly recommended to improve accuracy and precision, especially in complex matrices.[3] This internal standard co-elutes with the analyte and exhibits similar behavior, effectively compensating for matrix effects and variations in extraction recovery. Isotope dilution mass spectrometry, which measures the ratio of the analyte to its labeled internal standard, is less susceptible to fluctuations in instrument response and sample matrix suppression or enhancement.

The following table presents a hypothetical comparison of proficiency test results for Fluoxastrobin analysis in a food matrix (e.g., rice flour) with and without the use of an internal standard. The assigned value for the proficiency test sample is 0.100 mg/kg.

LaboratoryMethodReported Value (mg/kg)z-scorePerformance
Without Internal Standard
Lab ALC-MS/MS0.085-0.75Satisfactory
Lab BLC-MS/MS0.1201.00Satisfactory
Lab CLC-MS/MS0.065-1.75Questionable
Lab DLC-MS/MS0.1402.00Questionable
With (E/Z)-Fluoxastrobin-d4 Internal Standard
Lab ELC-IDMS0.098-0.10Excellent
Lab FLC-IDMS0.1030.15Excellent
Lab GLC-IDMS0.095-0.25Excellent
Lab HLC-IDMS0.1050.25Excellent
z-scores are calculated based on a hypothetical standard deviation for proficiency testing of 0.02.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Sample Preparation using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.

  • Sample Homogenization : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking : Add an appropriate volume of the (E/Z)-Fluoxastrobin-d4 internal standard solution.

  • Extraction : Add 10 mL of acetonitrile (B52724) and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shaking and Centrifugation : Shake the tube vigorously and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate).

  • Final Extract : Vortex and centrifuge the d-SPE tube. The resulting supernatant is the final extract for analysis.

G cluster_sample_prep QuEChERS Sample Preparation homogenized_sample 1. Homogenized Sample (10g) add_acetonitrile 2. Add Acetonitrile (10mL) homogenized_sample->add_acetonitrile add_is 3. Spike with (E/Z)-Fluoxastrobin-d4 add_acetonitrile->add_is add_salts 4. Add QuEChERS Salts add_is->add_salts vortex_centrifuge1 5. Vortex & Centrifuge add_salts->vortex_centrifuge1 supernatant 6. Transfer Supernatant vortex_centrifuge1->supernatant add_dspe 7. Add to d-SPE Tube supernatant->add_dspe vortex_centrifuge2 8. Vortex & Centrifuge add_dspe->vortex_centrifuge2 final_extract 9. Final Extract for Analysis vortex_centrifuge2->final_extract

Caption: QuEChERS sample preparation workflow for Fluoxastrobin analysis.

LC-MS/MS Instrumentation and Quantification
  • Instrumentation : A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for analysis.

  • Quantification : Quantification is based on the comparison of the peak areas of the analyte to those of known standards. A linear regression with a weighting of 1/x is used to generate the calibration curve. Two product ions are monitored for each analyte, one for quantification and one for confirmation.

G cluster_analysis LC-MS/MS Analysis and Quantification final_extract Final Extract lc_msms LC-MS/MS System final_extract->lc_msms peak_area Measure Peak Areas (Analyte & IS) lc_msms->peak_area quantification Quantify Fluoxastrobin Concentration peak_area->quantification calibration_curve Generate Calibration Curve (Known Standards) calibration_curve->quantification

Caption: General workflow for LC-MS/MS analysis and quantification.

Inter-laboratory Validation Logic

An inter-laboratory study is conducted to validate the analytical method. The results from the originating laboratory are compared with those from an external validation laboratory to ensure the method's reproducibility and robustness.

G cluster_validation Inter-laboratory Validation Process originating_lab Originating Laboratory (Method Development) method_transfer Standard Operating Procedure (SOP) originating_lab->method_transfer sample_analysis Analysis of Identical Fortified Samples originating_lab->sample_analysis external_lab External Validation Laboratory external_lab->sample_analysis method_transfer->external_lab results_originating Results from Originating Lab (Recovery, RSD) sample_analysis->results_originating results_external Results from External Lab (Recovery, RSD) sample_analysis->results_external comparison Comparison of Performance Data results_originating->comparison results_external->comparison validation_status Method Validated comparison->validation_status

Caption: Logical flow of an inter-laboratory validation study.

References

Fluoxastrobin-d4 Recovery: A Comparative Analysis in Diverse Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for pesticide residue analysis, the accuracy and reliability of quantification are paramount. Fluoxastrobin, a widely used broad-spectrum fungicide, requires precise measurement in various environmental and food matrices to ensure consumer safety and regulatory compliance.[1][2] The use of a stable isotope-labeled internal standard, such as Fluoxastrobin-d4, has become the gold standard for such analyses, primarily due to its ability to effectively compensate for matrix effects and variations during sample preparation.[1][3][4] This guide provides a comparative overview of this compound recovery across different sample types, supported by experimental data and detailed protocols.

The inherent advantage of using this compound lies in its chemical and physical properties, which are nearly identical to the native Fluoxastrobin. This ensures that it behaves similarly during extraction, cleanup, and chromatographic analysis, thus providing a more accurate correction for any analyte loss or signal suppression/enhancement caused by the sample matrix.

Comparative Recovery Data of this compound

The recovery of an internal standard is a critical performance indicator of an analytical method. Generally, recovery rates between 70% and 120% are considered acceptable for pesticide residue analysis. The following table summarizes the recovery of this compound in various complex matrices, demonstrating the robustness of methods employing this internal standard.

Sample MatrixSpiking Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Fruits & Vegetables10, 50, 10082.6 - 101.15.4 - 15.3
Soil10, 50, 10095.2 - 103.54.7 - 8.2
WaterNot SpecifiedHigh and ConsistentLow
Various Food MatricesGeneral Guideline70 - 120< 20

Note: The presented recovery data is based on validated methods and serves as a benchmark. Actual results may vary depending on specific laboratory conditions, instrumentation, and matrix complexity.

Experimental Protocols

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is a widely adopted and effective technique for the analysis of Fluoxastrobin in various matrices.

Protocol for Fluoxastrobin Residue Analysis in Fruits and Vegetables using QuEChERS and LC-MS/MS:

  • Sample Homogenization: A representative portion of the fruit or vegetable sample is homogenized to a uniform consistency.

  • Weighing and Spiking: 10 g of the homogenized sample is weighed into a 50 mL centrifuge tube. A known amount of this compound internal standard solution is added to the sample.

  • Extraction: 10 mL of acetonitrile (B52724) is added to the tube, which is then capped and shaken vigorously for 1 minute. QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are added, and the tube is shaken for another minute.

  • Centrifugation: The sample is centrifuged at ≥4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent mixture (e.g., Primary Secondary Amine (PSA) and magnesium sulfate). The tube is vortexed for 30 seconds and then centrifuged.

  • Analysis: The final cleaned extract is transferred to an autosampler vial for LC-MS/MS analysis.

Protocol for Fluoxastrobin Residue Analysis in Soil using QuEChERS and LC-MS/MS:

  • Sample Preparation: The soil sample is air-dried and sieved.

  • Weighing and Spiking: 10 g of the homogenized soil is weighed into a 50 mL centrifuge tube. The sample is hydrated with 10 mL of water, and then a known amount of this compound internal standard is added.

  • Extraction: 10 mL of acetonitrile is added, and the tube is shaken vigorously. QuEChERS salts are added, and the tube is shaken again for 1 minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing magnesium sulfate, PSA, and C18 sorbent. The tube is vortexed and centrifuged.

  • Analysis: The final extract is filtered and ready for LC-MS/MS analysis.

Methodological Workflow and Signaling Pathway

To visually represent the experimental process, the following diagrams illustrate the general workflow for a recovery study and the principle of using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Sample Homogenization Spike Spiking with this compound Sample->Spike Extraction QuEChERS Extraction Spike->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Processing LCMS->Data Recovery Recovery Calculation Data->Recovery

Experimental workflow for this compound recovery analysis.

G Analyte Fluoxastrobin (Analyte) Matrix Sample Matrix Analyte->Matrix IS This compound (Internal Standard) IS->Matrix Loss Analyte/IS Loss during Prep Matrix->Loss Instrument LC-MS/MS Detection Loss->Instrument Ratio Ratio (Analyte/IS) Instrument->Ratio Quant Accurate Quantification Ratio->Quant

Principle of accurate quantification using an internal standard.

References

A Comparative Guide to Limit of Detection (LOD) and Limit of Quantification (LOQ) using Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable quantification of trace-level compounds is paramount. This guide provides an objective comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of the fungicide Fluoxastrobin, with a special focus on the role of its deuterated internal standard, Fluoxastrobin-d4. The use of stable isotope-labeled internal standards like this compound is a cornerstone of robust analytical methodology, particularly in complex matrices where matrix effects can significantly impact results.[1][2]

Performance Comparison of Analytical Methods

The sensitivity of an analytical method is fundamentally characterized by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the minimum concentration that can be quantified with acceptable precision and accuracy.[3] For Fluoxastrobin analysis, the choice of analytical technique and the use of an appropriate internal standard are critical in achieving low detection and quantification limits.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of pesticide residues due to its high sensitivity and selectivity.[4] The use of a deuterated internal standard such as this compound in isotope dilution mass spectrometry (IDMS) is considered the gold standard for quantitative analysis in complex matrices.[1] This is because this compound has nearly identical physicochemical properties to the native analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation, thereby effectively compensating for matrix effects and variations in extraction recovery.

The following table summarizes the performance of various analytical methods for the determination of Fluoxastrobin, highlighting the achieved LOD and LOQ values.

AnalyteInternal StandardMatrixMethodLODLOQReference
Fluoxastrobin & MetabolitesIsotopically-labeled internal standardsWaterLC-MS/MS0.0050 µg/L0.05 µg/L
Fluoxastrobin & FluacrypyrimExternal StandardFruits and BeveragesUPLC-PDA≤ 6 µg/kg≤ 20 µg/kg
Azoxystrobin-Tomato and soilGC-MS/MS0.003-0.004 µg/kg0.009-0.012 µg/kg
Azoxystrobin-WaterHPLC-FLD0.18 mg/L0.37 mg/L

As the data indicates, methods employing isotopically labeled internal standards with LC-MS/MS demonstrate superior sensitivity, achieving significantly lower LOD and LOQ values compared to methods using external standards or other detection techniques.

Experimental Protocol for LOD and LOQ Determination

A detailed and robust experimental protocol is essential for the accurate determination of LOD and LOQ. The following protocol outlines a typical workflow for the analysis of Fluoxastrobin in a food matrix using this compound as an internal standard, based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.

1. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fluoxastrobin and this compound into separate 10 mL volumetric flasks and dissolve in acetonitrile (B52724). Store at -20°C.

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions containing both Fluoxastrobin and this compound at various concentrations in acetonitrile to construct a calibration curve.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation.

2. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of a representative homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with a known volume of the this compound internal standard spiking solution.

  • Extraction: Add 10 mL of acetonitrile to the sample tube. Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute and then centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, magnesium sulfate) to remove matrix interferences. Vortex and centrifuge. The resulting supernatant is the final extract for analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing a modifier such as 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM). Monitor at least two MRM transitions for both Fluoxastrobin and this compound (one for quantification and one for confirmation).

4. LOD and LOQ Calculation

There are several approaches to calculate LOD and LOQ:

  • Signal-to-Noise Ratio: The LOD is the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ is the concentration that yields a 10:1 ratio. This is determined by injecting a series of low-concentration standards.

  • Calibration Curve Method:

    • LOD = 3.3 * (SD / S)

    • LOQ = 10 * (SD / S)

    • Where SD is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line, and S is the slope of the calibration curve.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Spiking Spiking with this compound Homogenization->Spiking Extraction Acetonitrile Extraction & Salting Out Spiking->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification LOD_LOQ LOD/LOQ Determination Quantification->LOD_LOQ

Caption: Experimental workflow for Fluoxastrobin analysis.

cluster_concept Conceptual Hierarchy Signal Instrument Signal SN_Ratio Signal-to-Noise Ratio (S/N) Signal->SN_Ratio Noise Background Noise Noise->SN_Ratio LOD Limit of Detection (LOD) S/N = 3 SN_Ratio->LOD LOQ Limit of Quantification (LOQ) S/N = 10 SN_Ratio->LOQ

Caption: Logical relationship for LOD/LOQ determination.

References

Navigating the Matrix: A Comparative Guide to Fluoxastrobin-d4 Performance in Diverse Commodities

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation for researchers and analytical scientists on the performance of Fluoxastrobin-d4 as an internal standard, focusing on the variability of matrix effects across different food commodities. This guide provides supporting experimental data, detailed protocols, and visual workflows to ensure accurate and reliable quantification of Fluoxastrobin.

In the quantitative analysis of the fungicide Fluoxastrobin in complex food and environmental samples, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results.[1][2] this compound, a deuterated analog of Fluoxastrobin, is considered the gold standard for this purpose.[1][2] Its near-identical physicochemical properties to the parent compound ensure it co-elutes and experiences the same degree of analyte loss during sample preparation and, crucially, the same ionization suppression or enhancement in the mass spectrometer.[3] This guide provides a comparative overview of the matrix effect on this compound in various commodities, supported by detailed experimental protocols.

Understanding and Quantifying the Matrix Effect

The matrix effect (ME) is the alteration of the ionization efficiency of a target analyte by co-eluting compounds from the sample matrix. This can lead to signal suppression or enhancement, causing inaccurate quantification. The matrix effect for this compound can be quantified by comparing its peak area in a matrix extract to its peak area in a pure solvent standard.

The formula for calculating the matrix effect is:

ME (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100

A value of 0% indicates no matrix effect, a negative value signifies ion suppression, and a positive value indicates ion enhancement.

Comparative Matrix Effect Evaluation of this compound

While this compound is designed to compensate for the matrix effect on Fluoxastrobin, the deuterated standard itself is also subject to these effects. The extent of ion suppression or enhancement varies significantly depending on the complexity and composition of the sample matrix. The following table provides representative data on the matrix effect observed for this compound across a range of commodity types.

Commodity CategoryExample CommodityTypical Matrix CompositionRepresentative Matrix Effect (ME) on this compound (%)
High Water Content CucumberHigh water, low pigment and fat-15% to +5% (Slight Suppression/Enhancement)
High Sugar/Acid Content Apple, GrapesHigh concentrations of sugars and organic acids-25% to -5% (Moderate Suppression)
High Pigment Content Spinach, Red Bell PepperRich in chlorophylls, carotenoids, and other pigments-40% to -15% (Significant Suppression)
High Fat/Oil Content Avocado, AlmondsHigh lipid content-35% to -10% (Moderate to Significant Suppression)
Dry/Starchy Wheat Flour, Corn SilageHigh starch and protein content-50% to -20% (Strong Suppression)
Complex/Beverages Coffee, MolassesComplex mixture of organic compounds-60% to -30% (Very Strong Suppression)

Note: The data presented is a synthesis of expected performance based on validated methods for similar analytes in these matrices. Actual matrix effects can vary based on specific laboratory conditions, instrumentation, and the exact composition of the sample.

The Gold Standard: Why this compound is a Superior Choice

The use of a stable isotope-labeled internal standard like this compound is the most robust strategy to compensate for matrix effects. Unlike other structurally similar compounds that might be used as internal standards, this compound's behavior during extraction and ionization is almost identical to the target analyte, allowing for more accurate and precise correction.

MethodPotential for Inaccurate Results due to Matrix Effects
External Standard Calibration High
Structurally Similar Internal Standard Moderate
This compound (Isotope Dilution) Low

Experimental Protocols

Accurate evaluation of the matrix effect and reliable quantification of Fluoxastrobin relies on a robust and reproducible experimental workflow. The following protocols for sample preparation and LC-MS/MS analysis are widely adopted for the analysis of pesticide residues in diverse food matrices.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from food matrices.

  • Sample Homogenization : Homogenize a representative portion of the fruit or vegetable sample to a uniform consistency. For dry commodities, hydration with an appropriate amount of water may be necessary.

  • Weighing and Spiking : Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of this compound internal standard solution.

  • Extraction : Add 10 mL of acetonitrile (B52724) to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out : Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Immediately cap and shake vigorously for another minute.

  • Centrifugation : Centrifuge the tube at ≥4000 rpm for 5 minutes to achieve phase separation.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup : Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of sorbents. The choice of sorbents depends on the matrix:

    • General Fruits & Vegetables : Primary Secondary Amine (PSA) and anhydrous MgSO₄.

    • Pigmented Samples : PSA, GCB (Graphitized Carbon Black), and anhydrous MgSO₄.

    • High Fat Samples : PSA, C18, and anhydrous MgSO₄.

  • Final Centrifugation : Vortex the d-SPE tube for 30 seconds and centrifuge at high speed for 5 minutes. The resulting supernatant is the final extract for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation :

    • LC Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A : Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B : Methanol or acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient starts with a high percentage of mobile phase A and ramps up to a high percentage of mobile phase B.

  • Mass Spectrometry Detection :

    • Ionization : Electrospray Ionization (ESI) in positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • Fluoxastrobin : Precursor ion m/z 459.1 → Product ion m/z 188.1 (Quantifier), Product ion m/z 427.1 (Qualifier).

      • This compound : Precursor ion m/z 463.1 → Product ion m/z 188.1. (Note: These transitions should be optimized on the specific instrument used.)

Visualizing the Workflow and Logic

To further clarify the experimental process and the role of this compound, the following diagrams have been generated.

G cluster_sample_prep Sample Preparation (QuEChERS) sample 1. Homogenized Sample (10g) spike 2. Spike with this compound sample->spike extract 3. Add Acetonitrile & Shake spike->extract salts 4. Add QuEChERS Salts & Shake extract->salts centrifuge1 5. Centrifuge salts->centrifuge1 dSPE 6. d-SPE Cleanup centrifuge1->dSPE centrifuge2 7. Centrifuge dSPE->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract

QuEChERS sample preparation workflow.

G cluster_logic Logical Flow of Matrix Effect Compensation Analyte Fluoxastrobin IonSource ESI Source Analyte->IonSource IS This compound IS->IonSource Matrix Matrix Components (e.g., sugars, lipids, pigments) Matrix->IonSource Ion Suppression/ Enhancement Detector Mass Spectrometer Detector IonSource->Detector Ratio Calculate Peak Area Ratio (Analyte / IS) Detector->Ratio Result Accurate Quantification Ratio->Result

Compensation for matrix effects using this compound.

References

Justification for Using a Deuterated Internal Standard: A Comparative Guide for Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly for researchers, scientists, and drug development professionals, achieving accurate and precise quantification of target analytes is paramount. This guide provides a comprehensive justification for the use of a deuterated internal standard, specifically Fluoxastrobin-d4, in quantitative analysis. We will objectively compare its performance against other alternatives, supported by experimental data, to underscore its superiority in modern analytical workflows.

The Role of Internal Standards in Analytical Chemistry

Internal standards are crucial in analytical methodologies, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS), to ensure robust and reliable results. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls, before any sample processing. Its primary function is to compensate for variability that can arise during sample preparation, extraction, and analysis, such as:

  • Matrix Effects: Variations in the sample matrix (e.g., plasma, urine, soil, food) can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • Extraction Recovery: Inconsistencies in the recovery of the analyte during sample preparation steps.

  • Injection Volume Variability: Minor differences in the volume of sample injected into the analytical instrument.

  • Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.

An ideal internal standard should mimic the behavior of the analyte throughout the entire analytical process. Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, are widely considered the "gold standard".

Why Deuterated Internal Standards are the Gold Standard

Deuterated internal standards, like this compound, are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically and physically almost identical to the analyte. This near-identical nature is the cornerstone of its superior performance.

The key advantages of using a deuterated internal standard include:

  • Co-elution with the Analyte: Due to their similar physicochemical properties, deuterated standards co-elute with the target analyte during chromatographic separation. This ensures that both the analyte and the internal standard experience the same degree of matrix effects, allowing for accurate correction.

  • Similar Extraction Recovery and Ionization Efficiency: The deuterated standard behaves almost identically to the native analyte during sample preparation and ionization in the mass spectrometer. This allows it to effectively compensate for any losses or variations during these steps.

  • Improved Accuracy and Precision: By normalizing the analyte's signal to that of the internal standard, variations in the analytical process are canceled out, leading to significantly improved accuracy and precision in the final quantitative results.

  • Enhanced Method Robustness: Methods employing deuterated standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and lower rates of failed analytical runs.

Data Presentation: Performance Comparison

The superiority of deuterated internal standards over other alternatives, such as structural analogs or the absence of an internal standard, is evident in the experimental data. The following table summarizes key performance metrics from various studies.

Performance MetricWithout Internal StandardWith Structural Analog ISWith Deuterated IS (e.g., this compound)
Accuracy (Mean Bias) High variability, often inaccurateImproved, but can still show biasConsistently closer to 100%
Precision (%RSD or %CV) High (e.g., >15%)Moderate (e.g., 7.6%-9.7%)Low (e.g., 2.7%-5.7%)
Matrix Effect Significant impact on resultsPartial compensationEffective compensation
Extraction Recovery Variable and uncompensatedPartial compensationCompensated
Regulatory Acceptance Generally not accepted for regulated bioanalysisMay be accepted with extensive validationWidely accepted and often preferred by regulatory bodies like the EMA

Experimental Protocol: Quantification of Fluoxastrobin in a Food Matrix using this compound

This protocol outlines a general procedure for the extraction and quantification of the fungicide Fluoxastrobin in a high-moisture food matrix (e.g., fruits, vegetables) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with this compound as the internal standard, followed by LC-MS/MS analysis.

1. Preparation of Standards and Reagents:

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Fluoxastrobin and this compound into separate 10 mL volumetric flasks and dissolve in acetonitrile (B52724).

  • Intermediate Standard Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate standards.

  • Working Standard Solution (1 µg/mL): Prepare a mixed working standard solution containing both Fluoxastrobin and this compound at 1 µg/mL in acetonitrile.

  • Internal Standard Spiking Solution (e.g., 5 µg/mL): Prepare a working solution of this compound in acetonitrile. The optimal concentration should be determined during method validation.

2. Sample Preparation (QuEChERS):

  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample.

  • Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of 1 µg/mL solution) to the sample.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate). Shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 10 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA, C18, MgSO₄). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Sample for Analysis: Transfer the cleaned-up supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a suitable C18 column with a gradient elution of water and acetonitrile (both with a modifier like formic acid or ammonium (B1175870) formate) to achieve chromatographic separation of Fluoxastrobin.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for the quantification and confirmation of Fluoxastrobin and this compound. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

4. Quantification:

  • Calculate the ratio of the peak area of Fluoxastrobin to the peak area of this compound for all samples, calibration standards, and quality controls.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Fluoxastrobin in the samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

G Logical Justification for Using a Deuterated Internal Standard cluster_0 Analytical Challenges cluster_1 Potential for Inaccurate Results cluster_2 Solution: Internal Standard cluster_3 Gold Standard: Deuterated Internal Standard cluster_4 Outcome A Sample Matrix Complexity D Matrix Effects (Ion Suppression/Enhancement) A->D B Sample Preparation Variability E Variable Analyte Recovery B->E C Instrumental Fluctuations F Inconsistent Instrument Response C->F G Introduction of Internal Standard D->G Mitigation E->G Compensation F->G Correction H This compound G->H Optimal Choice I Near-Identical Physicochemical Properties to Analyte H->I J Co-elution and Co-behavior I->J K Accurate and Precise Quantification J->K Enables

Caption: Logical workflow demonstrating the superiority of a deuterated internal standard.

Safety Operating Guide

Proper Disposal of Fluoxastrobin-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of Fluoxastrobin-d4, a deuterated strobilurin fungicide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. Fluoxastrobin is classified as very toxic to aquatic life with long-lasting effects[1][2]. Therefore, it must be handled and disposed of as hazardous waste in accordance with all applicable national and local regulations[1][3][4].

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure all appropriate safety measures are in place.

Safety Measure Requirement Rationale
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood.To minimize inhalation exposure to dust or vapors[4][5].
Ignition Sources Remove all sources of ignition (e.g., open flames, sparks).To prevent fire or explosion hazards[5].
Personal Protective Equipment (PPE) Wear chemical-impermeable gloves, a lab coat, and safety glasses with side shields.To prevent skin and eye contact[1][5].

Waste Segregation and Containerization

Proper segregation and labeling of chemical waste are fundamental to safe disposal.

Step Procedure Details
1. Waste Identification Clearly identify the waste as "this compound" or "Waste containing this compound".Accurate labeling is crucial for proper disposal by waste management professionals.
2. Container Selection Use a sturdy, chemically resistant, and sealable container.The original container is often suitable if it is in good condition[1].
3. Waste Compatibility Do not mix this compound waste with other chemical waste streams.Prevents potentially hazardous chemical reactions[1].
4. Labeling Affix a hazardous waste label to the container.The label should clearly state the contents, associated hazards, and accumulation start date.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.

Action Procedure
Containment Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewer systems[5].
Cleanup For solid spills, carefully collect the material to avoid dust formation[5]. For liquid spills, use an inert absorbent material (e.g., sand, earth)[6].
Collection Place all contaminated materials, including absorbents and cleaning supplies, into a labeled, sealable container for hazardous waste disposal[5][6].
Decontamination Clean the affected area thoroughly. Wash contaminated clothing before reuse[1][2].

Disposal of Empty Containers

Empty containers that held this compound must be decontaminated before disposal.

Step Procedure
1. Rinsing Triple-rinse the container with a suitable solvent (e.g., acetone, methanol).
2. Rinsate Collection Collect all rinsate as hazardous waste and place it in a properly labeled container for disposal[7].
3. Container Disposal Once thoroughly rinsed and dried, labels on the container should be defaced or removed[7]. The container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations[5].

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed professional.

Method Description
Licensed Chemical Destruction Plant The preferred method is to send the waste to a licensed facility for chemical destruction or controlled incineration with flue gas scrubbing[5].
Hazardous Waste Collection Arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash[5][7].

  • Improper disposal of pesticides or their residues is a violation of federal law[2].

  • If you are unsure about any aspect of the disposal process, contact your institution's EHS office for guidance.

Disposal Workflow for this compound

G cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Identify Waste as 'this compound' B Handle in a Ventilated Area (Fume Hood) D Use a Labeled, Sealable, Chemically Resistant Container C->D E Segregate from other Chemical Waste D->E I Store Waste in a Designated Satellite Accumulation Area E->I F Contain Spill (Prevent entry to drains) G Collect with Absorbent Material F->G H Place in Hazardous Waste Container G->H H->I J Arrange for Pickup by EHS or Licensed Contractor I->J K Transport to a Licensed Chemical Destruction Facility J->K L Controlled Incineration or Chemical Treatment K->L M Triple-Rinse Container N Collect Rinsate as Hazardous Waste M->N O Deface Label M->O N->E P Recycle, Recondition, or Dispose in Sanitary Landfill O->P

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Fluoxastrobin-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for the proper handling and disposal of Fluoxastrobin-d4. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure. The toxicological data for the parent compound, Fluoxastrobin, indicates moderate acute toxicity and the potential for chronic health effects.[1] The deuterated form is expected to have similar properties.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety Glasses or GogglesMust have side-shields.
Skin Protection GlovesChemical-resistant, such as nitrile or neoprene.[1]
Lab Coat/ClothingLong-sleeved shirt and long pants.
Respiratory Protection RespiratorRequired if ventilation is inadequate.

Handling and Operational Plan

Adherence to proper handling procedures is critical to minimize exposure risk. Always work in a well-ventilated area or use a chemical fume hood.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read and understand all safety precautions.[1]

  • Work Area: Designate a specific area for handling this compound. This area must be well-ventilated.

  • Dispensing: Avoid creating dust or aerosols. If the compound is a solid, handle it with care to prevent airborne particles. Avoid breathing any dust, fumes, gas, mists, vapors, or spray.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the designated work area. Contaminated work clothing should not be allowed out of the workplace.

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining the integrity of the compound and ensuring environmental safety.

Storage:

ParameterRecommendation
Temperature 2-8°C (Refrigerator)
Light Protect from light; store in an amber vial or other light-blocking container.
Container Tightly sealed, original vial.

Disposal:

Pesticide wastes can be toxic, and improper disposal of unused pesticides, spray mixtures, or rinsate is a violation of federal law.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.

  • Consult Regulations: For proper disposal methods, contact your state's Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance. Do not dispose of with household garbage or allow it to reach the sewage system.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If the person is not breathing, call for emergency medical assistance and give artificial respiration.
Skin Contact Take off contaminated clothing immediately. Rinse the affected skin area with plenty of water for 15-20 minutes.
Eye Contact Hold the eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.
Ingestion Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.

Hierarchy of Controls for Chemical Handling

The following diagram illustrates the hierarchy of controls, from most to least effective, for mitigating hazards associated with handling chemicals like this compound.

HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (Protect the worker with PPE) label_least Least Effective label_most Most Effective

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.